Boc-N-Me-D-Met-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
FLASRJKXDLPTOJ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-N-Me-D-Met-OH, an N-methylated, Boc-protected derivative of the D-enantiomer of methionine. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique structural modifications that can enhance the pharmacokinetic properties of peptides.
Core Properties
This compound, with the IUPAC name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid, is a chemically modified amino acid.[1] The presence of the N-methyl group can increase metabolic stability and influence the conformation of the peptide backbone, while the D-configuration provides resistance to enzymatic degradation.[1]
Physicochemical Data
While specific experimental data for this compound is not widely available in public literature, the following table summarizes its known calculated properties and provides experimental data for closely related analogs for comparative purposes.
| Property | This compound | Boc-D-Met-OH (Analog) | Boc-L-Met-OH (Analog) | Boc-N-Me-D-Ala-OH (Analog) |
| Molecular Formula | C H NO S[1] | C H NO S[2] | C H NO S[3][4] | C H NO[5] |
| Molecular Weight | 263.36 g/mol [1] | 249.33 g/mol [2] | 249.33 g/mol [3][4] | 203.2 g/mol [5] |
| CAS Number | Not available | 5241-66-7[2] | 2488-15-5[3][4] | 19914-38-6[5] |
| Melting Point | Data not available | Data not available | 47-50 °C[3][6] | 78-87 °C[5] |
| Optical Rotation | Data not available | [α]²⁵/D +18.5 to +23.5° (c=1 in methanol)[7] | [α]²⁰/D -22° (c=1 in methanol)[3] | [α]²⁵/D +32 ± 2° (c=1.127 in MeOH)[5] |
| Solubility | Data not available | Soluble in DMF[7] | Soluble in methanol[6] | Soluble in water or 1% acetic acid |
| Appearance | Data not available | White to slight yellow to beige powder[7] | White to off-white powder[6][8] | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves two key steps: the protection of the amino group of D-methionine with a tert-butyloxycarbonyl (Boc) group, followed by the N-methylation of the protected amino acid.
Boc Protection of D-Methionine
A general and widely used method for the Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Experimental Protocol:
-
Dissolve D-methionine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to control the pH.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove by-products and isolate the Boc-D-Met-OH.
N-Methylation of Boc-D-Met-OH
The subsequent N-methylation of the Boc-protected D-methionine is a crucial step that introduces the methyl group onto the nitrogen atom. A common method utilizes a strong base and a methylating agent.
Experimental Protocol:
-
Dissolve Boc-D-Met-OH in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a methylating agent, such as methyl iodide (CH₃I).
-
Portion-wise, add a strong base, such as sodium hydride (NaH), to the cooled solution. Vigorous gas evolution may be observed.
-
After the addition of the base is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.
-
Carefully quench the reaction with a proton source, such as isopropyl alcohol followed by water, to neutralize any remaining base.
-
Perform an extractive work-up and purify the product, for example, by column chromatography, to obtain pure this compound.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of peptides with modified backbones.[1] The incorporation of N-methylated amino acids can:
-
Enhance Metabolic Stability: The N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Modulate Conformation: The steric hindrance introduced by the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.[1]
-
Improve Membrane Permeability: The reduction in the number of hydrogen bond donors can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.
These properties make this compound a desirable component in the design of peptide-based therapeutics with improved oral bioavailability and efficacy. It is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc protecting group allows for a well-established synthetic strategy.[1]
Safety and Handling
Logical Relationships in Peptide Synthesis
The use of this compound in solid-phase peptide synthesis (SPPS) follows a logical, cyclical process. The Boc protecting group is central to this methodology.
This diagram illustrates the iterative nature of SPPS, where the Boc group is removed to allow for the coupling of the next amino acid, in this case, this compound. This cycle is repeated to build the desired peptide sequence.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Met-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]
- 7. Boc-D-Met-OH Novabiochem® | 5241-66-7 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
Boc-N-Me-D-Met-OH structure and chemical formula
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH), a protected amino acid derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry.
Chemical Structure and Formula
This compound is a derivative of the amino acid methionine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and also N-methylated. The "D" designation indicates the stereochemistry at the alpha-carbon. This modification is significant in peptide synthesis as N-methylation can impart unique conformational constraints and increase metabolic stability.
Chemical Formula: C₁₁H₂₁NO₄S
The structure consists of a central D-methionine core with a tert-butoxycarbonyl group and a methyl group attached to the alpha-amino nitrogen, and a carboxylic acid group.
Molecular Structure Diagram:
Caption: 2D representation of the this compound structure.
Quantitative Data
A comprehensive summary of the available quantitative data for this compound is presented below. It is important to note that specific physical properties for this N-methylated derivative are not widely reported in publicly available literature. For comparative purposes, data for the closely related, unmethylated compound, Boc-D-Met-OH, is also provided.
| Property | This compound | Boc-D-Met-OH |
| Chemical Formula | C₁₁H₂₁NO₄S | C₁₀H₁₉NO₄S[1][2] |
| Molecular Weight | 263.36 g/mol | 249.33 g/mol [1] |
| CAS Number | Not available | 5241-66-7[1][2][3] |
| Melting Point | Not available | 47-50 °C[3] |
| Solubility | Not available | Soluble in methanol |
| Optical Rotation | Not available | [α]²⁰/D +22.5 to +24.5° (c=1 in MeOH) |
Experimental Protocols
Synthesis of this compound
A general and widely applied method for the N-methylation of Boc-protected amino acids involves the use of sodium hydride (NaH) and methyl iodide (CH₃I). This procedure can be adapted for the synthesis of this compound from its precursor, Boc-D-Met-OH.
Materials:
-
Boc-D-Met-OH
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Argon or Nitrogen gas
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and other standard glassware
-
Reagents for workup and purification (e.g., isopropyl alcohol, water, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).
-
Dissolution: Boc-D-Met-OH is dissolved in anhydrous THF.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Methyl Iodide: An excess of methyl iodide is added to the cooled solution.
-
Deprotonation: Sodium hydride is added portion-wise to the stirred solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow and controlled to manage the reaction rate. A molar excess of NaH is used to ensure complete deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine.
-
Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise to consume any unreacted NaH. This is followed by the slow addition of water.
-
Workup: The THF is removed under reduced pressure. The aqueous residue is then acidified (e.g., with a citric acid solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.
Logical Workflow for Synthesis:
Caption: Experimental workflow for the synthesis of this compound.
References
The Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, enabling the precise and controlled assembly of amino acids into complex peptide chains. Its acid-labile nature, coupled with its stability under a wide range of other reaction conditions, has made it an invaluable tool for both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the Boc protecting group, its mechanism of action, key advantages and disadvantages, and detailed experimental protocols.
Introduction to the Boc Protecting Group
The Boc group is a carbamate-based protecting group used to temporarily block the α-amino group of an amino acid.[1][2] This protection prevents unwanted side reactions during the formation of peptide bonds.[3] The Boc group's utility stems from its ease of introduction and its selective removal under acidic conditions, which allows for the sequential addition of amino acids to a growing peptide chain.[3][] It is particularly noted for its role in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[5]
Mechanism of Action
The application and removal of the Boc group proceed through distinct chemical mechanisms, which are fundamental to its successful use in peptide synthesis.
The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][7] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of Boc₂O.[8] The resulting intermediate then collapses, releasing the protected amino acid, carbon dioxide, and tert-butanol.[6]
A visual representation of the Boc protection mechanism is provided below:
Caption: Mechanism of Boc Protection.
The removal of the Boc group is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3][8] The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid.[6][9] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7]
A diagram illustrating the Boc deprotection mechanism is shown below:
Caption: Mechanism of Boc Deprotection.
Advantages and Disadvantages of the Boc Protecting Group
The choice of a protecting group strategy is critical in peptide synthesis, and the Boc group offers several distinct advantages and some notable disadvantages.
| Advantages | Disadvantages |
| Mild Installation: The Boc group can be introduced under relatively mild conditions.[3] | Harsh Deprotection: Requires strong acids like TFA or HF for removal, which can be harsh on sensitive peptides.[10][] |
| Stability: It is stable to a wide range of reagents and reaction conditions, including bases and nucleophiles.[][12] | Side Reactions: The tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of sensitive residues like Met and Trp.[5] |
| Orthogonality: The Boc group is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[6] | Special Equipment: The use of hazardous acids like HF for final cleavage in Boc/Bzl SPPS requires specialized, corrosion-resistant equipment.[10][13] |
| Reduced Aggregation: In some cases, particularly with hydrophobic peptides, the protonated state of the N-terminus after Boc deprotection can help to reduce peptide aggregation. | Cost: Reagents for Boc chemistry can sometimes be more expensive than alternatives.[1] |
| Compatibility: Compatible with a variety of coupling reagents used in peptide synthesis. | Non-Orthogonal with Benzyl Groups: In the Boc/Bzl strategy, both Boc and benzyl-based side-chain protecting groups are acid-labile, though at different acid strengths, making the scheme not truly orthogonal.[5] |
Boc vs. Fmoc Strategy in Solid-Phase Peptide Synthesis
The two most common strategies in SPPS are the Boc/Bzl and the Fmoc/tBu methods. The choice between them depends on the specific requirements of the peptide being synthesized.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Nα-Deprotection Reagent | Strong acid (e.g., 50% TFA in DCM)[5] | Mild base (e.g., 20% piperidine in DMF)[13] |
| Side-Chain Protection | Acid-labile benzyl-based groups | Acid-labile tert-butyl-based groups |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Strong acid (e.g., TFA) |
| Orthogonality | Not truly orthogonal (differential acid lability)[5] | Fully orthogonal[13] |
| Advantages | Can be advantageous for synthesizing long or hydrophobic peptides.[14] | Milder deprotection conditions, suitable for automated synthesis, wider range of available building blocks.[13][15] |
| Disadvantages | Harsh final cleavage conditions, potential for side reactions.[10][] | Potential for side reactions under basic conditions (e.g., diketopiperazine formation).[16] |
A generalized workflow for Boc-based solid-phase peptide synthesis is depicted below:
References
- 1. app1-c89-pub.pressidium.com - Boc Chemistry [app1-c89-pub.pressidium.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. peptide.com [peptide.com]
- 15. Bot Detection [iris-biotech.de]
- 16. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
The Strategic Application of Boc-N-Me-D-Met-OH in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent pharmacokinetic limitations of native peptides. Among these, N-methylated amino acids, and specifically D-enantiomers such as Boc-N-Me-D-Met-OH, represent a critical class of building blocks. This technical guide explores the core applications of this compound in medicinal chemistry, detailing its role in enhancing peptide stability, modulating conformation, and improving oral bioavailability. We present a synthesis of the current understanding of N-methylation, supported by representative data, detailed experimental protocols for peptide synthesis, and visualizations of relevant biochemical pathways and workflows. While specific quantitative data for this compound is extrapolated from studies on analogous compounds, this guide provides a robust framework for its strategic deployment in the design of next-generation peptide therapeutics.
Introduction: The Power of N-Methylation in Peptide Drug Design
Peptides offer high potency and selectivity as therapeutic agents but are often hampered by poor metabolic stability and low oral bioavailability.[1][2] N-methylation, the substitution of the amide proton with a methyl group, is a key modification that addresses these challenges.[3][4] This seemingly simple alteration imparts profound changes to the peptide backbone, including:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[3][4][5]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, favoring passive diffusion across cellular membranes and potentially improving oral absorption.[6][7]
-
Conformational Control: The presence of an N-methyl group can favor a cis-amide bond conformation, influencing the overall three-dimensional structure of the peptide. This can be leveraged to lock the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity.[1][2]
-
Increased Solubility: Backbone methylation can reduce interchain aggregation, leading to improved solubility of the peptide.[5]
The use of the D-enantiomer, D-methionine in this case, further contributes to proteolytic stability as natural proteases are stereospecific for L-amino acids.[8] The tert-butoxycarbonyl (Boc) protecting group makes this compound a ready-to-use building block for solid-phase peptide synthesis (SPPS).[]
Quantitative Impact of N-Methylation on Peptide Properties
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Half-life in Human Plasma (hours) | Reference |
| c(RGDfV) | None | < 1 | [1] |
| c(RGD-N(Me)fV) | Single N-methylation | > 24 | [1] |
| Linear Hexapeptide | None | 0.5 | [8] |
| Linear Hexapeptide | Multiple N-methylations | > 8 | [8] |
Table 2: Influence of N-Methylation on a Peptide's Oral Bioavailability and Permeability
| Peptide | Modification | Caco-2 Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| Cyclic Hexapeptide | None | < 0.1 | < 1 | [6] |
| Cyclic Hexapeptide | Tri-N-methylated | 2.5 | 10 | [1] |
| Somatostatin Analog | None | 0.2 | < 1 | [1] |
| Somatostatin Analog | Tri-N-methylated | 3.1 | 10 | [1] |
Experimental Protocols: Synthesis and Incorporation of this compound
The incorporation of this compound into a peptide sequence is typically achieved via Boc-based solid-phase peptide synthesis (Boc-SPPS). The following provides a general protocol.
General Protocol for Boc-SPPS incorporating this compound
Materials:
-
This compound
-
Appropriate Boc-protected amino acids
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Scavengers (e.g., Dithiothreitol (DTE) for Met-containing peptides)[11]
-
Piperidine (for Fmoc removal if a mixed protection strategy is used)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)[11]
Procedure:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel.[10]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group using 50% TFA in DCM. A short pre-wash followed by a 15-25 minute reaction is typical. When methionine is present, the use of a scavenger like 0.5% DTE is recommended.[11]
-
Neutralization: Neutralize the resulting TFA salt with a base such as 10% DIPEA in DMF.
-
Coupling of this compound:
-
Dissolve this compound and a coupling reagent (e.g., HATU) in DMF.[5]
-
Add DIPEA to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and allow it to react. Coupling to an N-methylated residue can be sterically hindered and may require longer reaction times or double coupling.[12]
-
-
Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail such as HF or TFMSA/TFA.[11]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin N-Methylation (Alternative Protocol)
An alternative to using pre-methylated amino acids is to perform the N-methylation on the resin-bound peptide.[13]
Procedure:
-
Synthesize the peptide up to the residue preceding the target for methylation.
-
Protect the N-terminus with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Perform methylation using a methylating agent (e.g., methyl iodide) and a base.
-
Remove the o-NBS group to allow for the continuation of the peptide synthesis.[2]
Visualizing Workflows and Pathways
Experimental Workflow: Boc-SPPS of a Peptide with this compound
Caption: Boc-SPPS workflow for incorporating this compound.
Hypothetical Signaling Pathway Modulation
Peptides modified with N-methylated D-amino acids can be designed as antagonists for G-protein coupled receptors (GPCRs), which are implicated in numerous diseases. The enhanced stability and conformational rigidity can lead to high-affinity binding and inhibition of downstream signaling.
Caption: Antagonism of a GPCR signaling pathway by a modified peptide.
Conclusion and Future Perspectives
This compound is a valuable synthetic building block for medicinal chemists seeking to enhance the drug-like properties of peptide-based therapeutics. The strategic incorporation of N-methylated D-amino acids can lead to peptides with superior metabolic stability, improved cell permeability, and tailored conformational properties. While further studies are needed to elucidate the precise impact of the N-methyl-D-methionine moiety in various peptide scaffolds, the principles outlined in this guide provide a strong foundation for its rational application in drug discovery. Future research will likely focus on the development of novel and more efficient methods for the synthesis of N-methylated peptides and the systematic exploration of their structure-activity relationships to unlock the full therapeutic potential of this important class of molecules.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, often leading to enhanced biological activity and oral bioavailability.[1][2] Boc-N-Me-D-Met-OH, a protected form of N-methyl-D-methionine, is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing this modification. However, its use presents unique challenges, including sterically hindered coupling reactions and the susceptibility of the methionine side chain to oxidation and alkylation during cleavage.
This technical guide provides a comprehensive overview of the principles and practices for the successful incorporation of this compound in Boc-strategy SPPS. It details experimental protocols for coupling and cleavage, presents quantitative data in structured tables, and includes visualizations of key workflows and chemical pathways to aid in understanding and implementation.
Core Principles and Challenges
The use of this compound in SPPS requires careful consideration of two main aspects: the coupling of the sterically hindered N-methylated amino acid and the final cleavage and deprotection of the methionine-containing peptide.
Coupling of N-Methylated Amino Acids
The presence of a methyl group on the alpha-amino nitrogen significantly increases steric hindrance, making the formation of the peptide bond more challenging compared to its non-methylated counterpart. Standard coupling reagents may prove inefficient, leading to low coupling yields and incomplete sequences. Therefore, more potent coupling reagents are necessary to drive the reaction to completion.[1][3] Commonly employed and effective reagents for this purpose include HATU and PyBOP.[1]
Cleavage of Methionine-Containing Peptides
The thioether side chain of methionine is susceptible to two main side reactions during the final acidolytic cleavage from the resin, typically performed with trifluoroacetic acid (TFA):
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide.[4]
-
S-alkylation: The sulfur atom can be alkylated by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc groups).[5]
To mitigate these side reactions, specialized cleavage cocktails containing a mixture of scavengers are employed. These scavengers quench the reactive cationic species and can also help to reduce any oxidized methionine back to its native form.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the incorporation of this compound into a peptide sequence via Boc-SPPS.
Boc Deprotection
Prior to the coupling of this compound, the N-terminal Boc protecting group of the resin-bound peptide must be removed.
Protocol:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[6]
-
Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[6]
-
To minimize side reactions with sensitive residues like Cys, Met, and Trp, 0.5% dithioethane (DTE) can be added to the TFA solution.[5][6]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[6]
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.
-
Wash the resin with DCM (3x) to remove excess base.
Coupling of this compound
Due to the steric hindrance of the N-methyl group, potent activating reagents are recommended for the coupling step. Below are protocols for using HATU and PyBOP.
HATU Coupling Protocol:
-
Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU (relative to the resin substitution) in DMF or NMP.[1]
-
Add 8 equivalents of DIEA to the amino acid/HATU solution and allow it to pre-activate for 5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction for completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[1] If the coupling is incomplete, a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
PyBOP Coupling Protocol:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve 1.1 equivalents of this compound and 1.1 equivalents of PyBOP (relative to the resin substitution) in DMF.[7] To suppress potential racemization, 1.1 equivalents of 1-hydroxybenzotriazole (HOBt) can be added.[7]
-
Add the solution to the resin.
-
Add 2.2 equivalents of DIEA to the reaction mixture.[7]
-
Mix for 10-60 minutes, monitoring for completion with the bromophenol blue test.[7]
-
Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
The choice of cleavage cocktail is critical to prevent the oxidation and S-alkylation of the methionine residue.
Protocol:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail immediately before use. A recommended cocktail for methionine-containing peptides is Reagent H .[4][8][9]
-
Add approximately 10-15 mL of the cleavage cocktail per gram of resin.[10]
-
Perform the cleavage reaction for 2-4 hours at room temperature. The reaction can be performed in an ice-water bath to further minimize side reactions.[10]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether.[10]
-
Collect the precipitated peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Data Presentation
The following tables summarize key quantitative data for the protocols described above.
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Equivalents of Amino Acid | Equivalents of Coupling Reagent | Equivalents of Base (DIEA) | Solvent | Reaction Time |
| HATU | 4 | 4 | 8 | DMF/NMP | 1-2 hours |
| PyBOP | 1.1 | 1.1 | 2.2 | DMF | 10-60 minutes |
Table 2: Composition of Cleavage Cocktails for Methionine-Containing Peptides
| Reagent | Composition | Application Notes |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to minimize methionine oxidation.[4][8][9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% Water | A general-purpose cleavage cocktail effective for peptides containing Cys, Met, Trp, or Tyr.[10] |
| Reagent B | 88% TFA, 5.8% Phenol, 2% Triisopropylsilane (TIS), 4.2% Water | A low-odor option, but does not adequately protect methionine from oxidation.[4][10] |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and chemical pathways discussed in this guide.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Bot Detection [iris-biotech.de]
A Technical Guide to Sourcing and Quality Control of High-Purity Boc-N-Me-D-Met-OH for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing high-purity N-α-tert-Butoxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH). Due to its specialized nature as an N-methylated amino acid, this compound is typically not available as a stock item. Instead, it requires custom synthesis. This guide outlines potential commercial suppliers for custom synthesis, a representative synthesis protocol, and detailed quality control methodologies.
Commercial Sourcing via Custom Synthesis
Below is a table of potential suppliers offering custom synthesis services for modified amino acids. Purity levels, turnaround times, and pricing are project-dependent and should be discussed directly with the respective suppliers.
| Supplier Category | Potential Companies | Geographic Regions Served | Key Services |
| Custom Peptide & Amino Acid Synthesis Specialists | AAPPTec, ChemPep, CPC Scientific | North America, Europe, Asia | Custom synthesis of non-standard amino acids, peptide synthesis, GMP and research-grade manufacturing.[1] |
| Global Peptide Manufacturing Organizations | AmbioPharm, Biosynth, Eurogentec | North America, Europe, Asia | Large and small-scale custom peptide and modified amino acid synthesis, with facilities in the USA, Europe, and Asia.[2][3][4] |
| Life Science Product & Service Providers | INBIOS, Innovagen | North America, Europe | Custom peptide synthesis and related research services for academic and industrial clients.[5] |
Experimental Protocols
The synthesis of N-methylated amino acids can be challenging due to potential side reactions and the steric hindrance of the N-methyl group.[6] A common approach for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent.
Representative Synthesis Protocol for this compound
This protocol is a general representation and may require optimization.
1. Starting Material: Boc-D-methionine (Boc-D-Met-OH).
2. N-Methylation:
-
Dissolve Boc-D-Met-OH in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise.
-
Slowly add a methylating agent, like methyl iodide (CH₃I).
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction carefully with water.
-
Acidify the aqueous solution with a mild acid (e.g., citric acid).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Quality Control and Characterization
Rigorous quality control is essential to ensure the purity and identity of the synthesized this compound. The following analytical techniques are critical for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final product. Due to the potential for cis/trans isomerism around the N-methyl-amide bond, N-methylated peptides and amino acid derivatives can sometimes show broad or multiple peaks in the chromatogram.[7]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is common.
-
Detection: UV detection at 210-220 nm.
-
Expected Result: A single, sharp peak is desired, indicating high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the structure of this compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Expect to see a characteristic singlet for the N-methyl group, typically around 2.5-3.0 ppm. The protons of the Boc group will appear as a singlet around 1.4 ppm. The methine proton (α-proton) will be a multiplet, and the methionine side-chain protons will have characteristic shifts.[8]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid, the carbons of the Boc group, the N-methyl carbon, and the carbons of the methionine side chain should all be identifiable.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.
-
Expected Mass: The calculated molecular weight for C₁₁H₂₁NO₄S should be confirmed.
Visualizing Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Custom Peptide Synthesis from US and European Sites [biosynth.com]
- 3. Peptide Manufacturing & Development Services | AmbioPharm [ambiopharm.com]
- 4. Custom peptide Synthesis | Eurogentec [eurogentec.com]
- 5. Peptide Synthesis Companies [peptide2.com]
- 6. research.monash.edu [research.monash.edu]
- 7. High-performance liquid chromatography and nuclear magnetic resonance study of linear tetrapeptides and octapeptides containing N-methylated amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Boc-N-Me-D-Met-OH CAS number and molecular weight
An In-depth Technical Guide to Boc-N-Me-D-Met-OH
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-methionine (this compound), a specialized amino acid derivative crucial for the synthesis of modified peptides with enhanced therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Properties and Identification
Data Summary:
| Property | Value | Source |
| Synonyms | N-tert-Butoxycarbonyl-N-methyl-D-methionine, Boc-N-methyl-D-methionine | - |
| Molecular Formula | C11H21NO4S | Calculated |
| Molecular Weight | 263.35 g/mol | Calculated |
| CAS Number | Not readily available | - |
Applications in Research and Drug Development
This compound is a valuable building block in peptide synthesis, primarily for the development of peptide-based therapeutics. The incorporation of N-methylated amino acids like this compound into a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the cleavage of the adjacent peptide bond by proteases, thereby increasing the in vivo half-life of the peptide drug.[1]
-
Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.
-
Conformational Constraint: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher receptor binding affinity and selectivity.
-
Protein Engineering: This compound is utilized in protein engineering to create modified peptides that aid in elucidating protein-protein interactions and enzyme mechanisms.[1]
Experimental Protocols
General Protocol for the Synthesis of Fmoc-N-Me-AA-OH
A general method for the synthesis of N-methylated amino acids involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. The following is a generalized protocol adapted for this compound.[2]
Materials:
-
Boc-D-Met-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate or Methyl iodide
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Boc-D-Met-OH in a DCM/NMP mixture with DIEA and add it to the resin. Allow the reaction to proceed for 1-2 hours. Cap any unreacted sites with methanol.
-
Boc-Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.
-
o-NBS Protection: Protect the liberated α-amino group using o-NBS-Cl and collidine in NMP.
-
N-Methylation: Perform the methylation of the sulfonamide nitrogen using dimethyl sulfate or methyl iodide and a base such as DBU or potassium tert-butoxide in NMP.
-
o-NBS Deprotection: Remove the o-NBS group using a solution of 2-mercaptoethanol and DBU in NMP.
-
Cleavage from Resin: Cleave the final product, this compound, from the resin using a mild solution of TFA in DCM.
-
Purification: Purify the cleaved product using high-performance liquid chromatography (HPLC).
Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the incorporation of this compound into a peptide chain on a solid support.[3][4]
Materials:
-
Rink Amide Resin (or other suitable resin)
-
Boc-protected amino acids (including this compound)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/Water/Triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Boc-Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of TFA in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Boc-amino acid (e.g., this compound) by dissolving it in DMF with HBTU and DIEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is fully assembled, remove the N-terminal Boc group. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Workflow for Synthesis of this compound
Caption: General workflow for the solid-phase synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Key steps in a single cycle of Boc solid-phase peptide synthesis.
Impact of N-Methylation on Peptide Properties
Caption: Benefits of incorporating N-methylated amino acids into peptides.
References
Methodological & Application
Application Note: A Step-by-Step Protocol for the Efficient Coupling of Boc-N-Me-D-Met-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, increase membrane permeability, and modulate conformation. However, the coupling of these sterically hindered residues, such as Boc-N-Me-D-Met-OH, presents significant challenges in solid-phase peptide synthesis (SPPS). This application note provides a detailed, step-by-step protocol for the efficient coupling of this compound using modern coupling reagents. It includes recommended reagents, optimized reaction conditions, methods for monitoring coupling completion, and strategies to mitigate common side reactions associated with methionine-containing peptides.
Introduction
N-methylated amino acids are characterized by the presence of a methyl group on the amide nitrogen, which imparts significant steric bulk. This steric hindrance can impede the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[1] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction parameters are paramount for successful synthesis. This protocol focuses on the use of high-efficiency coupling reagents such as HATU and PyAOP, which have demonstrated superior performance for sterically demanding couplings.[2][3][4]
Furthermore, the methionine side chain is susceptible to oxidation to methionine sulfoxide and S-alkylation during the acidic conditions of Boc-SPPS, particularly during the final cleavage from the resin.[5][6] This document outlines the use of specific scavengers to minimize these side reactions.
Materials and Reagents
-
Resin: Appropriate solid support (e.g., Merrifield, PAM, or MBHA resin) pre-loaded with the C-terminal amino acid.
-
This compound
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% DIPEA in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Monitoring Reagent: Bromophenol Blue test solution (250 mg bromophenol blue in 50 ml of DMF).[7]
-
Cleavage Cocktail: HF/anisole (9:1) or a low/high HF procedure. For peptides containing sensitive residues like Cys, Met, or Trp, the addition of scavengers such as dithiothreitol (DTE) or thioanisole is recommended.[5][8]
Experimental Protocols
Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Boc-Deprotection
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 5 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[5]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DMF (3x).
Neutralization
-
Add a 10% solution of DIPEA in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DMF (3x).
Coupling of this compound
This protocol provides two highly effective methods for the coupling of the sterically hindered this compound.
Method A: HATU Coupling
-
In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 5 minutes at room temperature.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Bromophenol Blue test.[7]
-
If the coupling is incomplete, a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Method B: PyAOP Coupling
-
In a separate vial, dissolve this compound (2 equivalents relative to resin substitution) and PyAOP (2 equivalents) in DMF.[3][4]
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Bromophenol Blue test.
-
If the coupling is incomplete, a second coupling is recommended.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Monitoring Coupling Completion: Bromophenol Blue Test
Due to the secondary amine of N-methylated amino acids, the traditional Kaiser (ninhydrin) test is not effective. The Bromophenol Blue test is a suitable alternative.[7][9]
-
Take a small sample of the resin beads after the coupling reaction.
-
Wash the beads with methanol.
-
Add a few drops of the Bromophenol Blue test solution.
-
Observe the color:
-
Yellow: Indicates complete coupling (the acidic test solution protonates the free amine).
-
Blue/Green: Indicates incomplete coupling (the free amine deprotonates the indicator).[7]
-
Peptide Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the resin thoroughly with DCM and dry it under vacuum.
-
For peptides containing methionine, the use of a cleavage cocktail with scavengers is crucial to prevent oxidation and S-alkylation. A common cocktail for Boc-SPPS is HF/anisole (9:1). The addition of 0.5% DTE to the deprotection steps can also help minimize side reactions.[5][10]
-
Perform the cleavage reaction at 0°C for 1-2 hours.
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Wash the precipitated peptide with cold diethyl ether and dry under vacuum.
Data Presentation
The following tables summarize the recommended quantitative parameters for the coupling of this compound.
Table 1: Reagent Equivalents for Coupling Reactions
| Reagent | HATU Coupling Protocol | PyAOP Coupling Protocol |
| This compound | 4.0 eq | 2.0 eq |
| Coupling Reagent | 3.9 eq (HATU) | 2.0 eq (PyAOP) |
| Base (DIPEA) | 8.0 eq | 6.0 eq |
Table 2: Recommended Reaction Conditions
| Parameter | Condition |
| Solvent | DMF |
| Temperature | Room Temperature |
| Pre-activation | 1-5 minutes |
| Coupling Time | 1-2 hours (extend if necessary) |
| Monitoring | Bromophenol Blue Test |
Mandatory Visualization
.dot
Caption: Experimental workflow for the solid-phase peptide synthesis (SPPS) cycle of this compound coupling.
Conclusion
The successful incorporation of this compound into a peptide sequence relies on the use of potent coupling reagents and carefully optimized conditions to overcome steric hindrance. The protocols detailed in this application note, utilizing either HATU or PyAOP, provide robust methods for achieving high coupling efficiencies. Furthermore, adherence to the recommended procedures for monitoring and cleavage will help to minimize the formation of deletion sequences and side products, ultimately leading to a higher purity of the target N-methylated peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. chempep.com [chempep.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Note: Trifluoroacetic Acid-Mediated Deprotection of Boc-N-Me-D-Met-OH
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and medicinal chemistry.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection strategy in peptide synthesis, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS).[][2][3] Its removal is typically accomplished under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA).[][4] This application note provides a detailed protocol for the deprotection of N-α-Boc-N-methyl-D-methionine (Boc-N-Me-D-Met-OH) using TFA.
The presence of an N-methyl group can influence the conformational properties of peptides, while the methionine residue introduces a sulfur-containing side chain susceptible to side reactions. Specifically, the thioether in methionine is prone to oxidation to methionine sulfoxide (Met(O)) and S-alkylation by carbocations generated during deprotection.[2][5] Therefore, careful control of reaction conditions and the use of appropriate scavengers are critical for a successful and high-yield deprotection.
Reaction Principle and Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage mechanism. The TFA protonates the carbonyl oxygen of the Boc group, facilitating the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[6] This intermediate readily decarboxylates to yield the free amine as its TFA salt, along with isobutylene and carbon dioxide as byproducts.[][6]
To prevent side reactions, scavengers are added to the reaction mixture. These molecules trap the reactive tert-butyl cation, preventing it from alkylating the nucleophilic thioether side chain of methionine.[2][5] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.[5][7]
Visualizing the Deprotection Mechanism
The following diagram illustrates the acid-catalyzed removal of the Boc group from the N-methylated D-methionine.
Experimental Protocol
This protocol outlines the deprotection of this compound in a solution phase.
4.1 Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or Thioanisole (scavengers)
-
Diethyl ether, cold (0-4 °C)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
4.2 Safety Precautions
-
Trifluoroacetic acid is extremely corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.
-
Perform all operations in a fume hood.
4.3 Deprotection Procedure
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Scavengers: To the solution, add scavengers to mitigate side reactions. A common "cleavage cocktail" for methionine-containing substrates is TFA/DCM/TIS/H₂O (e.g., 95:2.5:2.5 v/v). For this solution-phase protocol, add TIS (2.5-5% v/v) to the DCM solution.
-
Initiation of Reaction: Cool the flask in an ice bath (0 °C). Slowly add TFA dropwise to the stirred solution. A typical concentration is 25-50% TFA in DCM (v/v).[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Removal of Volatiles: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate by adding fresh DCM and concentrating again; repeat this step 2-3 times.[9]
-
Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected amino acid TFA salt.
-
Isolation: Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum. The product, H-N-Me-D-Met-OH·TFA, is typically obtained in high yield and can be used in the next step without further purification.
Experimental Workflow Diagram
The following diagram provides a visual representation of the deprotection protocol.
Quantitative Data and Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| TFA Concentration | 25% TFA in DCM | 50% TFA in DCM | 55% TFA in DCM | [8][10][11] |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature | [8][9] |
| Reaction Time | 1 - 2 hours | 30 minutes | 18 hours | [8][10] |
| Scavengers | TIS, H₂O | Thioanisole | Phenol, DMS | [5] |
| Typical Yield | >90% (as TFA salt) | >85% | >87% | [8][9] |
| Notes | Standard conditions for solution phase. | Common in solid-phase synthesis. | Longer times may be needed for sterically hindered amines. |
Note: Reaction times should be optimized by monitoring via TLC or LC-MS. For methionine-containing substrates, minimizing reaction time is crucial to reduce side reactions.[5]
Troubleshooting and Side Reactions
A systematic approach to troubleshooting can resolve common issues encountered during deprotection.
Key Side Reactions for Methionine:
-
S-alkylation: The tert-butyl cation can alkylate the methionine thioether to form a sulfonium salt.[2][5] This is minimized by using scavengers like TIS, water, or thioanisole.[5]
-
Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)), especially during prolonged exposure to acidic conditions or if solvents are not peroxide-free.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen) and using degassed solvents can reduce this side reaction. Shortening the reaction time is also beneficial.[5]
Conclusion
The deprotection of this compound using trifluoroacetic acid is an efficient and reliable method when performed with appropriate considerations for the sensitive methionine side chain. By employing optimized concentrations of TFA, suitable scavengers, and controlled reaction times, the desired deprotected product can be obtained in high yield and purity, ready for subsequent steps in peptide synthesis or drug development workflows.
References
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. fiveable.me [fiveable.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporating Boc-N-Me-D-Met-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide libraries is a powerful strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation of the peptide backbone is known to improve metabolic stability, increase membrane permeability, and confer conformational rigidity.[1][2] When combined with D-configuration amino acids, which provide resistance to enzymatic degradation, the resulting peptides can exhibit significantly improved pharmacokinetic properties.[3]
This document provides detailed protocols and application notes for the successful incorporation of N-tert-butoxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH) into peptide libraries using Solid-Phase Peptide Synthesis (SPPS). This compound is a sterically hindered building block that requires optimized coupling conditions to achieve high yields and purity.[4][5] We address the common challenges and provide robust protocols for coupling, monitoring, and final peptide cleavage.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Boc-N-methyl-D-methionine, (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid[3] |
| Molecular Formula | C11H21NO4S[3][6] |
| Molecular Weight | 263.36 g/mol [3] |
| Appearance | White to off-white powder[7] |
| Protection Group | tert-butoxycarbonyl (Boc)[3] |
| Key Structural Features | N-terminal methyl group, D-chiral center, Methionine side chain[3] |
Challenges in Synthesis
The unique structure of this compound presents several challenges during peptide synthesis that must be addressed to ensure successful incorporation.
-
Steric Hindrance: The N-methyl group significantly increases steric bulk around the alpha-carbon, making the formation of a peptide bond with the incoming amino acid difficult.[4][8] This steric hindrance can lead to slow reaction rates and incomplete couplings, especially when coupling to another N-methylated residue.[5][8]
-
Racemization: While the D-configuration is desired, harsh activation conditions can sometimes lead to epimerization, particularly when using certain coupling reagents.[8][9]
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during the final acidolytic cleavage step (e.g., with Trifluoroacetic Acid - TFA).[10][11]
-
Cleavage-Related Side Reactions: Peptides rich in N-methylated amino acids can be prone to fragmentation between consecutive N-methylated residues or diketopiperazine formation during TFA cleavage.[5][8] The duration of the cleavage has been shown to significantly impact the outcome.[5][8]
-
Reaction Monitoring: Standard monitoring methods like the ninhydrin test are ineffective for secondary amines, such as N-methylated amino acids, necessitating alternative methods like the bromophenol blue test.[4]
Experimental Protocols
The following protocols are optimized for the incorporation of this compound using a manual or automated Boc-SPPS strategy.
General SPPS Workflow
The overall process follows a standard Boc-SPPS cycle, with specific modifications for the sterically hindered amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Detailed Coupling Protocol
This step is critical for successful incorporation. The choice of coupling reagent is paramount due to the high steric hindrance.
-
Resin Preparation : Start with the peptide-resin having a free N-terminal amine. Ensure the resin is well-swollen in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4]
-
Activation Mixture Preparation : In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of a suitable coupling reagent (see Table 2) in DMF or NMP.[4] Add 8 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).[4]
-
Activation : Allow the mixture to pre-activate for 5 minutes at room temperature.[4]
-
Coupling Reaction : Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for a minimum of 1 hour. For difficult couplings, especially when coupling to another N-methylated residue, extended coupling times (2-4 hours) or a second coupling may be necessary.[4][8]
-
Monitoring : After the coupling time, take a small sample of the resin and wash it thoroughly. Perform a bromophenol blue test to check for completion.[4] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, requiring a recoupling step.[4]
-
Washing : Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and by-products.
Recommended Coupling Reagents
Standard carbodiimide reagents like DCC are often inefficient for coupling sterically hindered amino acids.[12] Uronium/aminium or phosphonium salt-based reagents are highly recommended.
Caption: Logical diagram showing challenges and recommended solutions for coupling this compound.
Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Reagent | Reagent Type | Advantages | Considerations |
|---|---|---|---|
| HATU | Aminium Salt | Highly efficient, fast reaction rates, and reduced racemization.[4][13] Widely successful for N-methyl amino acids.[4] | Requires a non-nucleophilic base like DIEA or collidine.[9] |
| PyAOP/PyBOP | Phosphonium Salt | Considered among the most promising reagents for coupling N-methylated amino acids, especially for N-Me to N-Me couplings.[5][8] | By-products can sometimes be difficult to remove. |
| COMU | Uronium Salt | Coupling efficiency comparable to HATU.[9] Generates water-soluble by-products and is considered safer than HOBt/HOAt-based reagents.[9] | Relatively newer reagent compared to others. |
| HBTU/TBTU | Aminium Salt | Popular and efficient reagents, but generally less effective than HATU for highly hindered couplings.[4][13] | Can lead to guanidinylation of the N-terminal amine as a side reaction.[9] |
Cleavage and Deprotection Protocol
The final cleavage step in Boc-SPPS typically uses strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Special care must be taken to prevent side reactions involving the methionine residue.
-
Preparation : Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Cocktail : Prepare a cleavage cocktail containing the strong acid and a mixture of scavengers. A recommended mixture to prevent methionine oxidation and other side reactions is "Reagent K": TFA/water/thioanisole/ethanedithiol (82.5:5:5:2.5).[10] For Boc-SPPS cleavage with HF, anisole is a common scavenger.
-
Cleavage Reaction : Cool the reaction vessel containing the peptide-resin to 0°C. Add the cleavage cocktail and stir for 1-2 hours at 0°C. The cleavage time should be optimized to be sufficient for deprotection without causing peptide fragmentation.[5][8]
-
Peptide Precipitation : After the reaction, precipitate the cleaved peptide by adding it to a large volume of cold diethyl ether.
-
Isolation : Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Drying : Dry the crude peptide pellet under vacuum.
Characterization of the Final Peptide
After synthesis, the purity and identity of the peptide must be confirmed using standard analytical techniques.
Table 3: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Expected Outcome for N-Me-D-Met Peptides |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[14] | A major peak corresponding to the target peptide. Note that N-methyl-rich peptides may show peak broadening or multiple peaks due to the presence of slowly interconverting cis/trans amide bond conformers.[5][8] |
| Mass Spectrometry (MS) | Identity confirmation by molecular weight determination.[15][16] | The observed mass should match the calculated theoretical mass of the peptide containing the incorporated this compound residue. |
| Tandem MS (MS/MS) | Sequence verification.[15] | Fragmentation analysis will confirm the amino acid sequence and the position of the N-Me-D-Met residue. |
| Nuclear Magnetic Resonance (NMR) | 3D structure and conformational analysis.[14][15] | Provides detailed information on the peptide's solution structure and the influence of the N-methylation on the backbone conformation. |
Conclusion
The successful incorporation of this compound into peptide libraries, while challenging, is achievable with optimized protocols. The key to success lies in selecting highly efficient coupling reagents like HATU or PyAOP, utilizing extended reaction times, and employing appropriate monitoring and cleavage techniques.[4][5][8] By overcoming the steric hindrance and preventing common side reactions, researchers can generate novel peptide libraries with enhanced stability and drug-like properties, paving the way for the development of next-generation peptide therapeutics.
References
- 1. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [m.chemicalbook.com]
- 7. Boc-D-Met-OH Novabiochem 5241-66-7 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. polarispeptides.com [polarispeptides.com]
- 16. ijsra.net [ijsra.net]
Application Notes and Protocols: Enhancing Peptide Metabolic Stability with Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor metabolic stability, rapid degradation by proteases, and consequently, short in-vivo half-life. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone. N-methylation introduces a methyl group to the amide nitrogen, sterically hindering protease recognition and cleavage, thereby enhancing metabolic stability.[1][2] This modification can also improve membrane permeability and oral bioavailability.[3] This document provides detailed application notes and protocols for the use of Boc-N-Me-D-Met-OH, a protected N-methylated D-methionine, in the synthesis of metabolically stable peptides.
This compound is a valuable building block for solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) protecting group on the N-terminus is readily cleaved under moderately acidic conditions, compatible with standard Boc-SPPS strategies. The D-configuration of the amino acid further contributes to proteolytic resistance, as proteases typically recognize L-amino acids.
Chemical Properties of Boc-D-Met-OH
| Property | Value |
| CAS Number | 5241-66-7 |
| Molecular Formula | C10H19NO4S |
| Molecular Weight | 249.33 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98.0% (TLC) |
Note: Data sourced from publicly available information.[4][5]
Application: Synthesis of a Metabolically Stable Somatostatin Analog (Case Study)
To illustrate the application of N-methylated amino acids in enhancing metabolic stability, we will use a representative case study based on the synthesis and analysis of an N-methylated somatostatin analog. While a specific example using this compound with detailed stability data was not found in the search results, the principles and protocols are directly applicable. Somatostatin and its analogs are crucial in regulating various physiological processes and are used in the treatment of neuroendocrine tumors and other conditions.[6][7] Their clinical utility is often enhanced by modifications that increase their half-life.[4]
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and metabolic stability analysis of an N-methylated peptide.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) of an N-Methylated Peptide
This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Boc chemistry.
Materials:
-
Merrifield resin or pre-loaded resin
-
Boc-protected amino acids
-
This compound (or other Boc-N-methylated amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry, if applicable)
-
Cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)
-
Reversed-phase HPLC system for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the swollen resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[8]
-
Wash the resin with DCM and then DMF.
-
Neutralize the resin with 10% DIEA in DMF.
-
-
Incorporation of this compound:
-
Coupling of N-methylated amino acids can be sterically hindered and may require stronger coupling reagents or longer reaction times.
-
Dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) to activate.
-
Add the activated N-methylated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.
-
Monitor the coupling using a method suitable for N-methylated amines (e.g., chloranil test), as the Kaiser test is not effective.
-
-
Chain Elongation: Repeat steps 3 and 4 for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Plasma
This protocol describes a method to assess the stability of the synthesized peptide in human plasma.[9][10]
Materials:
-
Synthesized N-methylated peptide and its non-methylated counterpart (control)
-
Human plasma (pooled, from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptides in a suitable solvent (e.g., 50% ACN in water).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of ACN with 0.1% TFA) to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples to quantify the amount of remaining intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Data Presentation
The following tables present hypothetical but representative data for a comparative metabolic stability study of a model peptide and its N-methylated analog.
Table 1: Metabolic Stability of Model Peptide vs. N-Methylated Analog in Human Plasma
| Time (minutes) | % Remaining (Model Peptide) | % Remaining (N-Methylated Analog) |
| 0 | 100 | 100 |
| 15 | 75 | 98 |
| 30 | 52 | 95 |
| 60 | 28 | 91 |
| 120 | 8 | 85 |
| 240 | <1 | 72 |
Table 2: Calculated Half-life (t½) in Human Plasma
| Peptide | Half-life (t½) in minutes |
| Model Peptide | ~25 |
| N-Methylated Analog | >300 |
Signaling Pathway Modulation: A Case Study with Somatostatin Analogs
N-methylated peptides can exhibit altered receptor binding affinities and signaling pathway activation compared to their non-methylated counterparts.[11] Somatostatin analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of SSTRs triggers downstream signaling cascades that can inhibit cell proliferation and hormone secretion.[6][7]
Caption: Signaling pathways activated by somatostatin analogs.
The binding of a somatostatin analog to its receptor can lead to:
-
Inhibition of adenylyl cyclase: This reduces intracellular cyclic AMP (cAMP) levels, thereby downregulating the protein kinase A (PKA) pathway and affecting gene transcription through transcription factors like CREB.[6][12]
-
Modulation of ion channels: Activation of potassium (K+) channels and inhibition of calcium (Ca2+) channels leads to hyperpolarization of the cell membrane and a decrease in intracellular calcium, respectively. These events inhibit hormone secretion.[7]
-
Activation of phosphotyrosine phosphatases (PTPs): This can dephosphorylate key signaling proteins, such as those in the MAPK pathway, leading to anti-proliferative effects.
N-methylation can fine-tune the affinity of the peptide for different SSTR subtypes, potentially leading to more selective and potent biological responses.[11]
Conclusion
The incorporation of this compound and other N-methylated amino acids is a powerful strategy for the development of metabolically stable peptide therapeutics. The provided protocols offer a framework for the synthesis and evaluation of these modified peptides. By understanding the impact of N-methylation on both metabolic stability and biological activity, researchers can design next-generation peptide drugs with significantly improved pharmacokinetic and pharmacodynamic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias [mdpi.com]
- 6. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Somatostain Hormone signalling pathways and receptors | PPTX [slideshare.net]
Application Notes and Protocols for Site-Specific Peptide Modification Using Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, can significantly increase a peptide's resistance to enzymatic degradation, improve its membrane permeability, and influence its conformation and binding affinity.[1][2][3][4][5] This modification can lead to peptides with improved oral bioavailability and longer in vivo half-lives, making them more attractive as drug candidates.[5][6][7] Boc-N-Me-D-Met-OH is a key building block for introducing an N-methylated D-methionine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The D-configuration can further enhance proteolytic stability, while the methionine side chain offers a site for further specific modifications.
Advantages of Incorporating N-Methylated Amino Acids
The introduction of N-methylated amino acids, such as this compound, offers several advantages in peptide drug design:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing the rate of amide bond cleavage and prolonging the peptide's half-life in vivo.[1][3][4][5]
-
Improved Pharmacokinetic Properties: Increased stability and, in some cases, enhanced lipophilicity can lead to improved oral bioavailability and better membrane permeability.[3][4][5]
-
Conformational Constraint: N-methylation restricts the rotation around the peptide bond, influencing the peptide's secondary structure. This can be used to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.[1][2][8][9]
-
Reduced Aggregation and Increased Solubility: Backbone N-methylation can disrupt interchain hydrogen bonding, which is often a cause of peptide aggregation, thereby increasing the solubility of the peptide.[1][6]
Experimental Data
| Coupling Reagent | Typical Coupling Time | Reported Yield/Purity | Key Considerations |
| HATU/DIPEA | 1 - 2 hours | High | Effective for sterically hindered couplings. Pre-activation time should be minimized to avoid racemization.[1][6] |
| PyBOP/HOAt | 1 - 2 hours | High | Another effective reagent for difficult couplings, particularly to N-methylated residues.[6] |
| PyBroP | 1 - 2 hours | Good to High | A phosphonium salt-based reagent that has shown success in coupling N-methylated amino acids.[6] |
| HBTU/HCTU | 2 - 4 hours | Less Effective | Generally less effective for coupling to N-methylated amino acids compared to HATU or PyBOP.[6] |
| DIC/HOBt | 4 - 12 hours | Variable | Can be used, but often results in lower yields and requires longer reaction times for N-methylated residues. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support using Boc chemistry.
Materials:
-
Boc-protected amino acids
-
This compound
-
Appropriate solid-phase resin (e.g., MBHA or PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, PyBOP)
-
HOBt or HOAt
-
Piperidine (for Fmoc removal if using a mixed Boc/Fmoc strategy for side-chain modification)
-
Cleavage cocktail (e.g., HF/anisole or a low-HF alternative)
-
Diethyl ether
-
Acetonitrile
-
Water
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes to ensure complete removal of the Boc protecting group.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Boc-protected amino acid (3-4 equivalents) and an activating agent like HOBt (3-4 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-4 equivalents) and allow to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
Dissolve this compound (2-4 equivalents) in DMF.
-
Add the coupling reagent of choice, for example, HATU (2-4 equivalents) and DIPEA (4-8 equivalents).
-
Allow the mixture to pre-activate for a short period (1-5 minutes).
-
Add the activated N-methylated amino acid solution to the resin.
-
Allow the coupling to proceed for 2-4 hours, or overnight if necessary.
-
Note: The Kaiser test is not reliable for secondary amines. A bromophenol blue test can be used to monitor the coupling to the N-methylated residue.[6]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole) to cleave the peptide from the resin and remove side-chain protecting groups. Exercise extreme caution when using HF.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for Site-Specific Peptide Modification using this compound.
Caption: Rationale for using this compound in peptide modification.
References
- 1. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of peptides with protecting groups and non-canonical amino acids is a key strategy in modern drug discovery and development. The incorporation of structures like N-tert-butyloxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH) can significantly enhance a peptide's therapeutic properties. N-methylation is known to improve metabolic stability by providing resistance to enzymatic degradation, and it can also favorably modulate the peptide's conformational properties and cell permeability.[1][2][3] The Boc protecting group is a staple in solid-phase peptide synthesis (SPPS), and its presence in the final product requires specific analytical characterization.[4]
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of peptides containing the this compound modification. The methodologies outlined here are designed to enable researchers to accurately identify, characterize, and quantify these modified peptides, which is crucial for quality control during synthesis and for pharmacokinetic and pharmacodynamic studies. The protocols and data interpretation guidelines are applicable to a range of mass spectrometry platforms, including quadrupole time-of-flight (Q-TOF) and triple quadrupole (QqQ) instruments.
I. Expected Fragmentation Patterns
The fragmentation of peptides containing the this compound moiety in tandem mass spectrometry (MS/MS) is expected to yield characteristic product ions. Understanding these fragmentation pathways is essential for confident identification.
-
Loss of the Boc Group: The tert-butyloxycarbonyl (Boc) group is thermally labile and prone to fragmentation. Common neutral losses include the loss of isobutylene (C₄H₈), resulting in a mass decrease of 56.06 Da, or the loss of the entire Boc group (C₅H₈O₂), leading to a mass decrease of 100.05 Da.[5]
-
Peptide Backbone Fragmentation: Standard peptide backbone fragmentation will occur, producing b- and y-type ions. The masses of these ions will be shifted by the mass of the this compound residue.
-
N-Methyl Specific Fragmentation: The N-methylation can influence the fragmentation cascade, potentially leading to specific neutral losses or the formation of characteristic immonium ions.
Below is a logical diagram illustrating the expected primary fragmentation pathways for a peptide N-terminally modified with this compound.
Caption: Primary fragmentation pathways of this compound peptides.
II. Quantitative Data Summary
The following table presents a hypothetical yet representative dataset for the quantitative analysis of a synthetic peptide, Boc-N-Me-D-Met-Ala-Phe-Gly-OH , using LC-MS/MS. This data is intended to serve as a template for researchers to structure their own experimental results. The molecular weight of this compound is approximately 263.35 g/mol .
| Parameter | Value |
| Peptide Sequence | Boc-N-Me-D-Met-Ala-Phe-Gly-OH |
| Molecular Formula | C₂₆H₃₈N₄O₇S |
| Monoisotopic Mass | 550.25 |
| Precursor Ion [M+H]⁺ (m/z) | 551.26 |
| Retention Time (min) | 8.5 |
| Primary Fragment Ions (m/z) | 495.20 ([M+H - C₄H₈]⁺), 451.20 ([M+H - C₅H₈O₂]⁺), 479.23 (y₃), 332.16 (y₂), 275.14 (y₁) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Linear Dynamic Range | 2.0 - 2000 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
III. Experimental Protocols
A. Sample Preparation Protocol
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of the lyophilized this compound containing peptide.
-
Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare calibration standards at concentrations ranging from 2 ng/mL to 2000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 1500 ng/mL) in the same manner.
-
-
Matrix Sample Preparation (for biological samples):
-
Thaw biological matrix (e.g., plasma, serum) on ice.
-
To 90 µL of the matrix, add 10 µL of the appropriate standard or QC working solution.
-
Add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the peptide) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
B. LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for characterization.
-
MRM Transitions (for the hypothetical peptide):
-
Precursor (m/z): 551.26
-
Product Ions (m/z): 495.20, 451.20, 479.23 (select the most intense and specific transitions for quantification).
-
-
The following diagram outlines the general experimental workflow for the analysis of this compound containing peptides.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and quality control of the N-methylated, Boc-protected amino acid, Boc-N-Me-D-Met-OH. This document includes detailed experimental protocols, data presentation tables, and visual workflows to aid researchers in obtaining and interpreting high-quality NMR data for this and similar modified peptide building blocks.
Introduction to NMR Characterization of Modified Peptides
NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules in solution. For modified amino acids like this compound, NMR is indispensable for verifying the chemical structure, assessing purity, and studying conformational dynamics. The introduction of a methyl group on the amide nitrogen (N-methylation) can significantly impact the peptide's conformational preferences and biological activity. NMR is uniquely suited to probe these changes.
A key feature of N-methylated peptides in NMR is the potential for cis/trans isomerism around the N-methylated amide bond, which can lead to the observation of two distinct sets of signals for the adjacent residues. This phenomenon provides valuable insight into the conformational landscape of the molecule.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent depends on the solubility of the sample and the desired experimental conditions. CDCl₃ is a common choice for protected amino acids.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.
1D NMR Data Acquisition (¹H and ¹³C)
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrument:
-
NMR spectrometer (e.g., 400 MHz or higher)
¹H NMR Protocol:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Protocol:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2D NMR Data Acquisition (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) Protocol:
-
Acquire a standard COSY spectrum to identify proton-proton scalar couplings (typically through 2-3 bonds). This is essential for identifying spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Acquire an HSQC spectrum to correlate directly bonded proton and carbon atoms. This allows for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is critical for connecting different spin systems and confirming the overall molecular structure, including the position of the Boc and N-methyl groups.
Data Presentation
Disclaimer: The following quantitative data is a hypothetical representation based on typical chemical shifts for similar compounds and is provided for illustrative purposes. Actual experimental values may vary.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) (Major Rotamer) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Boc (t-butyl) | 1.45 | s | - | 9H |
| N-CH₃ | 2.85 | s | - | 3H |
| S-CH₃ | 2.10 | s | - | 3H |
| α-CH | 4.60 | dd | 8.0, 5.0 | 1H |
| β-CH₂ | 2.20 - 2.05 | m | - | 2H |
| γ-CH₂ | 2.60 - 2.50 | m | - | 2H |
| COOH | 10.5 (broad) | s | - | 1H |
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) (Major Rotamer) |
| Boc C(CH₃)₃ | 28.3 |
| Boc C (CH₃)₃ | 80.5 |
| Boc C=O | 155.8 |
| N-CH₃ | 32.5 |
| S-CH₃ | 15.5 |
| α-CH | 58.0 |
| β-CH₂ | 30.0 |
| γ-CH₂ | 31.5 |
| COOH | 175.0 |
Visualization of Workflows and Structural Analysis
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
The Strategic Incorporation of Boc-N-Me-D-Met-OH in the Advancement of Peptide-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based therapeutics often faces challenges related to poor metabolic stability, low oral bioavailability, and rapid clearance. Chemical modifications of the peptide backbone are a cornerstone of modern drug design to overcome these limitations. The use of N-methylated and D-enantiomer amino acids represents a powerful strategy to enhance the pharmacological properties of peptide drug candidates. This application note focuses on the utility of N-tert-Butoxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH), a specialized building block that combines three key features for peptide optimization: an N-terminal Boc protecting group for solid-phase peptide synthesis (SPPS), N-methylation of the amide bond, and the D-configuration of the amino acid.
Enhancing Druglike Properties with N-Methylation and D-Amino Acids
The incorporation of N-methylated amino acids into a peptide sequence can significantly improve its pharmacokinetic profile.[1] N-methylation introduces a methyl group onto the backbone amide nitrogen, which sterically hinders protease recognition and subsequent degradation, thereby increasing the peptide's half-life in biological systems.[2] This modification can also enhance membrane permeability by reducing the number of hydrogen bond donors, a key factor in passive diffusion across cellular barriers.[3][4]
Similarly, the substitution of natural L-amino acids with their D-enantiomers provides resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids. This strategy has been shown to prolong the in vivo half-life of peptide therapeutics. While these modifications can sometimes impact binding affinity, careful placement within the peptide sequence can lead to analogs with retained or even enhanced biological activity.[5]
This compound: A Versatile Tool in Peptide Synthesis
This compound is a valuable reagent for Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under a variety of coupling conditions and can be readily removed with mild acids like trifluoroacetic acid (TFA).[6] The presence of the N-methyl group introduces steric hindrance, which can make the subsequent coupling step more challenging. However, the use of potent coupling reagents can overcome this hurdle.
The methionine residue itself presents a unique consideration due to the susceptibility of its thioether side chain to oxidation.[7] This can occur during synthesis and, particularly, during the final cleavage from the resin. Therefore, specialized cleavage cocktails containing scavengers are essential to preserve the integrity of the methionine residue.
Quantitative Impact of N-Methylation and D-Amino Acid Substitution
| Property | Unmodified Peptide (L-Met) | Modified Peptide (N-Me-D-Met) | Rationale for Improvement |
| Receptor Binding Affinity (Kd) | Variable | Potentially maintained or slightly decreased | N-methylation can alter backbone conformation, which may affect receptor interaction. D-amino acid substitution can sometimes be well-tolerated or even enhance binding. |
| Enzymatic Stability (t1/2 in plasma) | Low (minutes) | High (hours) | N-methylation and the D-configuration sterically hinder protease recognition and cleavage.[2] |
| Cell Permeability (Papp) | Low | Moderate to High | N-methylation reduces hydrogen bond donors, increasing lipophilicity and facilitating passive diffusion across cell membranes.[3][4] |
| In Vivo Half-life | Short | Significantly prolonged | Increased resistance to proteolysis and potentially reduced renal clearance contribute to a longer circulating half-life. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Boc-SPPS procedure for incorporating a this compound residue into a peptide sequence on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc synthesis comparison, not used in this protocol)
-
Cleavage Cocktail (e.g., Reagent H or similar, see Protocol 2)
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Attachment:
-
Dissolve the first Boc-protected amino acid (as a cesium salt for efficient esterification) in DMF.
-
Add the dissolved amino acid to the swollen resin and agitate at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[6]
-
Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DCM.
-
Wash again with DCM to remove excess base.
-
-
Coupling of Subsequent Amino Acids (Standard):
-
Dissolve the next Boc-protected amino acid (3 equivalents) and HOBt/OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).
-
Wash the resin with DMF and DCM.
-
-
Coupling of this compound (Sterically Hindered):
-
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is recommended.
-
Dissolve this compound (3 equivalents) in DMF.
-
Add a phosphonium-based reagent like PyAOP (3 equivalents) and DIEA (6 equivalents).[8]
-
Agitate the mixture for 4-8 hours, or until the coupling is complete (monitor with a suitable test for secondary amines, as the Kaiser test will be negative).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry it thoroughly.
-
Treat the resin with a specialized cleavage cocktail for methionine-containing peptides (see Protocol 2) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage of Methionine-Containing Peptides from Resin
To prevent oxidation of the methionine side chain during cleavage, a specialized cocktail containing scavengers is crucial.
Reagent H Cleavage Cocktail Composition: [9][10]
-
Trifluoroacetic acid (TFA): 81% (v/v)
-
Phenol: 5% (w/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)
-
Water: 3% (v/v)
-
Dimethylsulfide (DMS): 2% (v/v)
-
Ammonium Iodide: 1.5% (w/v)
Procedure:
-
Prepare the Reagent H cocktail fresh before use.
-
Add the cocktail to the dried peptide-resin in the reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Proceed with peptide filtration and precipitation as described in Protocol 1, Step 7.
An alternative cleavage cocktail that has shown to be effective in preventing both oxidation and S-alkylation of methionine is composed of TFA/Anisole/TMSCl/Me2S/PPh3.[11]
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Synthesis and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming steric hindrance in Boc-N-Me-D-Met-OH coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the steric hindrance in Boc-N-Me-D-Met-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound so challenging?
A1: The primary challenge arises from steric hindrance. The N-methyl group on the alpha-amino nitrogen and the bulky Boc protecting group create significant steric bulk around the reactive centers. This bulkiness impedes the approach of the incoming nucleophile (the N-terminus of the peptide chain), slowing down the rate of amide bond formation and often leading to incomplete reactions.
Q2: What are the most common problems encountered during the coupling of this compound?
A2: The most common issues include:
-
Low coupling yields: Due to the aforementioned steric hindrance.
-
Incomplete reactions: Requiring double or even triple coupling cycles.
-
Epimerization: Particularly with longer activation times or stronger bases.
-
Side reactions: Such as oxidation of the methionine sulfur atom.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered N-methylated amino acids like this compound, more potent coupling reagents are generally required. Common choices include uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP. Standard carbodiimide reagents like DCC or DIC with HOBt may result in lower yields.[1][2][3]
Q4: How can I monitor the completion of the coupling reaction?
A4: Traditional ninhydrin (Kaiser) tests are not effective for monitoring the coupling to a secondary amine like an N-methylated amino acid. The bromophenol blue test is a suitable alternative, where a color change from blue to yellow indicates a complete reaction.[4]
Q5: What is the risk of methionine oxidation and how can it be prevented?
A5: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, especially during the final cleavage from the resin when strong acids are used.[5][6] To mitigate this, a scavenger cocktail containing reagents like thioanisole or 1,4-butanedithiol (BDT) should be included in the cleavage solution.[4] During coupling, minimizing reaction times and ensuring reagents are free of oxidizing impurities can also help.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Insufficiently reactive coupling reagent. | Switch to a more potent coupling reagent such as HATU, COMU, or PyBOP.[1][3] |
| Steric hindrance from both coupling partners. | Consider a "double coupling" strategy: perform the coupling reaction, wash the resin, and then repeat the coupling with fresh reagents. | |
| Poor solvation of the resin-bound peptide. | Ensure adequate swelling of the resin. Use solvents known for good solvation properties like DMF or NMP. In some cases, a mixture of solvents may be beneficial. | |
| Reaction Stalls / Incomplete Coupling | Aggregation of the growing peptide chain. | Use chaotropic salts to disrupt secondary structures. Consider performing the coupling at a slightly elevated temperature (e.g., 40-50°C), but monitor for epimerization. |
| Deactivation of the activated amino acid. | Use fresh reagents and ensure anhydrous conditions. Minimize the pre-activation time before adding the activated amino acid to the resin. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling at the this compound step. | Implement a capping step after the coupling reaction using acetic anhydride to block any unreacted N-termini and prevent the formation of deletion sequences. |
| Epimerization Detected in the Final Product | Prolonged exposure to basic conditions. | Minimize the reaction time and use a weaker base if possible, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA). |
| Over-activation of the carboxylic acid. | Reduce the pre-activation time. Consider using coupling additives like HOAt which can reduce racemization compared to HOBt. | |
| Side Product Corresponding to Oxidized Methionine | Oxidation during cleavage. | Use a scavenger cocktail during the final cleavage from the resin. A common mixture is TFA/thioanisole/water/EDT (90:5:3:2).[5][6] |
| Impure reagents or solvents. | Use high-purity, fresh reagents and solvents to minimize the presence of oxidizing contaminants. |
Quantitative Data Summary
The following table summarizes illustrative coupling efficiencies for different reagents with sterically hindered N-methylated amino acids. Note that specific yields for this compound may vary depending on the peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield Range (%) | Notes |
| HATU | N/A | DIPEA or NMM | 1-4 hours | 85-98% | Highly efficient for hindered couplings, but can be expensive.[2] |
| HBTU | HOBt | DIPEA or NMM | 2-6 hours | 75-90% | A common and cost-effective choice, but may be less efficient than HATU for very difficult couplings.[2] |
| COMU | N/A | DIPEA | 1-3 hours | 88-97% | A third-generation uronium salt with high efficiency and reduced risk of side reactions compared to HBTU. By-products are water-soluble, simplifying purification in solution-phase synthesis.[1][3] |
| PyBOP | N/A | DIPEA or NMM | 2-5 hours | 80-95% | A phosphonium salt-based reagent that is also effective for hindered couplings. Does not form guanidinium by-products. |
| DIC/HOBt | HOBt | N/A | 4-12 hours | 60-85% | A classic carbodiimide method; generally less effective for highly hindered couplings and may require longer reaction times.[7] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform the bromophenol blue test to check for reaction completion.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).
Protocol 2: COMU-Mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
Coupling: Add the amino acid/COMU solution to the resin, followed by the addition of DIPEA (6 equivalents). Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Use the bromophenol blue test to monitor the reaction progress.
-
Washing: After completion, wash the resin thoroughly with DMF, DCM, and methanol.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polypeptide.com [polypeptide.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Boc-N-Me-D-Met-OH Coupling Efficiency
This guide provides troubleshooting strategies and frequently asked questions to address challenges associated with the low coupling efficiency of Boc-N-Me-D-Met-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a chemically modified amino acid derivative.[1] Its structure includes:
-
Boc (tert-butoxycarbonyl) group: A common protecting group for the amine terminus, which is stable under many conditions but can be removed with acid.[1][2]
-
N-Methylation: The presence of a methyl group on the amine nitrogen enhances metabolic stability and can improve the pharmacokinetic properties of the final peptide, such as oral availability and in vivo half-life.[1][3]
-
D-Methionine: The D-configuration provides resistance to enzymatic degradation compared to the naturally occurring L-form.[1]
Q2: Why does this compound often exhibit low coupling efficiency?
A2: The primary reason for low coupling efficiency is steric hindrance. N-methylated amino acids have greater steric bulk around the nitrogen atom compared to their non-methylated counterparts.[4] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation and leading to incomplete reactions.[4][5]
Q3: Are standard coupling protocols effective for this compound?
A3: Standard coupling protocols are often insufficient for sterically hindered residues like N-methylated amino acids.[4] Reagents like HBTU and HCTU can be less effective.[4] Achieving high yields requires optimized conditions, including the use of more potent coupling reagents and potentially longer reaction times or repeated coupling steps.[4][5]
Q4: How can I monitor the coupling reaction completeness for an N-methylated residue?
A4: Standard monitoring methods like the ninhydrin (Kaiser) test are not reliable for N-methylated amino acids because they react with primary amines. Since the N-terminus is a secondary amine after coupling the N-methylated residue, it will give a false negative (or very weak) result. The bromophenol blue test is a recommended alternative for monitoring the presence of unprotected secondary amines.[4]
Troubleshooting Guide
Problem: Low yield or presence of deletion sequences after coupling this compound.
This troubleshooting workflow provides a step-by-step approach to diagnosing and resolving low coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical when working with sterically hindered amino acids. The table below summarizes reagents recommended for difficult couplings.
| Coupling Reagent | Acronym | Class | Key Advantages for N-Methylated Residues |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium/Guanidinium Salt | Highly effective and fast-acting; considered one of the best reagents for sterically hindered couplings.[4] |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | Strong activating agent, often used with HOAt to improve efficiency and reduce racemization.[6] |
| (7-Aza-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | PyAOP | Phosphonium Salt | Similar to PyBOP but derived from HOAt, offering enhanced reactivity for difficult sequences.[4] |
| (Bromotri(pyrrolidino)phosphonium hexafluorophosphate) | PyBrOP | Phosphonium Salt | A powerful reagent, particularly effective for coupling N-methylated amino acids, though it can be more expensive.[4] |
| (1-[Bis(dimethylamino)methylen]-1H-benzotriazolium 3-oxide hexafluorophosphate) | HBTU | Uronium/Guanidinium Salt | A common reagent, but can be less effective than HATU for severely hindered couplings.[4] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | COMU | Uronium Salt | A newer generation reagent known for high efficiency and speed, suitable for microwave-assisted synthesis.[7] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is designed for coupling a sterically hindered N-methylated amino acid onto a resin-bound peptide with a free N-terminal amine.
Reagents:
-
Resin-bound peptide
-
This compound (4 equivalents)
-
HATU (4 equivalents)[4]
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)[4]
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin completely in NMP or DMF.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures.
-
Washing: Thoroughly wash the resin with NMP or DMF to remove all traces of the deprotection solution.
-
Activation Solution: In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in a minimal amount of NMP or DMF.
-
Pre-activation: Add DIEA (8 eq.) to the activation solution and mix for 5 minutes at room temperature.[4]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Shake the resin suspension at room temperature for at least 1-2 hours. For particularly difficult couplings, this time can be extended.[4]
-
Monitoring: Take a small sample of resin beads, wash them, and perform a bromophenol blue test to check for reaction completeness. A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.[4]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with NMP or DMF, followed by DCM and Methanol to prepare for the next step.
Protocol 2: Double Coupling and Capping Strategy
Use this protocol if a single coupling (Protocol 1) is found to be incomplete.
Procedure:
-
First Coupling: Perform the coupling reaction as described in Protocol 1.
-
Wash: After the initial coupling time (e.g., 1-2 hours), filter the reaction solution away from the resin and wash the resin 3-5 times with NMP or DMF.
-
Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIEA as described in Protocol 1. Add this new solution to the resin and allow it to react for another 1-2 hours.
-
Monitoring: Check for reaction completeness again using the bromophenol blue test.
-
Capping (Optional but Recommended): If the reaction is still incomplete or to ensure no deletion sequences are formed, cap any remaining unreacted amines.
-
Wash the resin with NMP or DMF.
-
Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in NMP).
-
Add the capping solution to the resin and shake for 30 minutes.
-
Wash the resin thoroughly to remove excess capping reagents.
-
Visualization of the Coupling Mechanism
The following diagram illustrates the key steps in the activation and coupling process using HATU.
Caption: Mechanism of HATU-mediated peptide bond formation.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mesalabs.com [mesalabs.com]
Preventing side reactions during Boc-N-Me-D-Met-OH deprotection
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions during the acid-catalyzed deprotection of Boc-N-Me-D-Met-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the TFA-mediated deprotection of this compound?
A1: The two primary side reactions encountered are:
-
S-alkylation (tert-butylation): The highly reactive tert-butyl cation, generated from the cleavage of the Boc group, can alkylate the nucleophilic sulfur atom of the methionine side chain. This results in the formation of a sulfonium salt.[1][2][3] In Boc solid-phase peptide synthesis (SPPS), tert-butylation can be a more significant issue than in Fmoc/tBu SPPS because it can occur during each Boc removal cycle, as well as during the final cleavage from the resin.[2][3]
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)).[1][3][4] This oxidation can be caused by atmospheric oxygen or impurities in the reagents and is catalyzed by strong acids like TFA.[4]
Q2: How can I prevent the S-alkylation of the methionine side chain?
A2: S-alkylation can be minimized by adding "scavengers" to the deprotection cocktail. These scavengers are nucleophilic species that trap the tert-butyl cations before they can react with the methionine residue.[5] Effective scavengers for this purpose include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Anisole
-
Dimethyl sulfide (DMS)
-
2-Mercaptopyridine[6]
Q3: What is the best way to avoid oxidation of the methionine residue during deprotection?
A3: To prevent oxidation, it is crucial to use high-purity, degassed reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, specific antioxidant scavengers can be added to the cleavage cocktail.[2] Recommended scavengers to prevent oxidation include:
-
Dimethyl sulfide (DMS)[]
-
A combination of Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) has been shown to be highly effective in eradicating methionine oxidation.[1][2]
Q4: Can I reverse the side reactions if they have already occurred?
A4:
-
Methionine Sulfoxide (Met(O)) Reduction: The oxidation to methionine sulfoxide is reversible. The sulfoxide can be reduced back to the thioether. A common method involves using a solution of TFA-NH₄I-Me₂S.[1][2] Another approach is to treat the peptide with a mixture of mercaptoethanol and 1 M ammonium fluoride at pH 8.0.[8]
-
S-alkylation (Sulfonium Salt): The S-alkylation is also reversible under certain conditions. Heating the peptide at 40°C for 24 hours in 5% acetic acid can help to reverse the formation of the sulfonium salt.[1][3] The addition of 2-mercaptopyridine to the cleavage mixture can also convert the sulfonium salt back to the methionine residue.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrum shows a +56 Da adduct. | S-alkylation of the methionine side chain by the tert-butyl cation. | Add a scavenger cocktail to the TFA deprotection reagent. A common and effective mixture is TFA/TIS/H₂O (95:2.5:2.5). For more stubborn cases, consider using thioanisole or DMS. |
| Mass spectrum shows a +16 Da or +32 Da adduct. | Oxidation of the methionine thioether to methionine sulfoxide (Met(O)) or methionine sulfone (Met(O₂)). | Use high-purity, degassed TFA and perform the deprotection under an inert atmosphere. Add antioxidants to the cleavage cocktail, such as DMS or a combination of TMSCl and PPh₃. |
| Both S-alkylation and oxidation are observed. | Inadequate scavenging of both electrophilic species and oxidants. | Use a comprehensive scavenger cocktail that addresses both side reactions. For example, a mixture of TFA/Anisole/TMSCl/Me₂S containing a small amount of PPh₃ can be highly effective.[1][2] |
Quantitative Data on Scavenger Cocktails
The following table summarizes the effectiveness of different cleavage cocktails in minimizing side reactions during the deprotection of a model Met-containing peptide.
| Cleavage Cocktail Composition (v/v/v) | Target Peptide (%) | S-alkylated Peptide (%) | Oxidized Peptide (%) |
| TFA/H₂O/TIS (95:2.5:2.5) | 85 | 10 | 5 |
| TFA/Anisole (95:5) | 80 | 15 | 5 |
| TFA/An/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | >98 | <1 | Not Detected |
| TFA/An/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | >98 | <1 | Not Detected |
Data adapted from a study on Met-containing peptides. "An" refers to Anisole.[1][2]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
-
Suspend the this compound-containing resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). For every 1 gram of resin, use 10 mL of the cocktail.
-
Add the cleavage cocktail to the resin and shake or stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the deprotected product.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
Protocol 2: Optimized Deprotection to Minimize Both S-alkylation and Oxidation
-
Suspend the this compound-containing resin in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare the optimized cleavage cocktail: 85% TFA, 5% anisole, 5% TMSCl, 5% DMS (v/v/v/v). Add 1 mg of PPh₃ for every 1 mL of the final cocktail volume. For every 1 gram of resin, use 10 mL of the cocktail.
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product with cold diethyl ether.
-
Centrifuge to collect the product, decant the ether, and wash the pellet with cold ether twice.
-
Dry the purified product under vacuum.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound deprotection.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Troubleshooting incomplete Boc deprotection of N-methylated methionine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from N-methylated methionine (N-Me-Met) residues in peptides and other organic molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of N-methylated methionine incomplete?
Incomplete deprotection of Boc-N-Me-Met is a common issue that can be attributed to several factors:
-
Increased Steric Hindrance: The presence of the N-methyl group in addition to the bulky Boc group and the methionine side chain increases steric congestion around the carbamate nitrogen. This can hinder the approach of the acid catalyst, slowing down the cleavage reaction compared to non-methylated amino acids. Studies on other sterically hindered amino acids, like valine and leucine, have shown that increased bulk near the alpha-carbon can lead to lower deprotection yields and require longer reaction times.
-
Insufficient Acid Concentration or Time: Standard conditions used for other amino acids may not be sufficient. The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration, meaning that a small decrease in acid strength can have a large negative impact on the reaction rate.[1] Insufficient reaction time will also lead to incomplete removal.
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), incomplete deprotection can result from poor swelling of the resin matrix. If the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently penetrate the resin beads to access all the peptide chains, leading to deletion sequences in subsequent coupling steps.[2] It has been shown that using 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), resulting in lower purity peptides.[2]
Q2: What are the primary side reactions during Boc deprotection of N-Me-Met?
The methionine side chain is particularly susceptible to two main acid-catalyzed side reactions during Boc deprotection:
-
S-Alkylation: The tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group is a reactive electrophile.[3][4] The nucleophilic sulfur atom of the methionine thioether can attack this cation, forming a tert-butylated sulfonium salt.[5] This side reaction is a significant issue in Boc-based synthesis because the deprotection step is repeated at every cycle, increasing the cumulative risk of modification.[5]
-
Oxidation: The thioether side chain can be oxidized to form methionine sulfoxide (Met(O)). This can occur during the final acidic cleavage from the resin, particularly if reagents are not fresh or if the reaction is exposed to air.[5][6]
Q3: How can I prevent these side reactions?
The most effective strategy to prevent both S-alkylation and oxidation is to use a "cleavage cocktail" that includes scavengers. Scavengers are nucleophilic reagents added to the acid solution to trap reactive electrophiles and/or act as reducing agents.
-
To Prevent S-Alkylation: Scavengers like thioanisole, dimethyl sulfide (DMS), or triisopropylsilane (TIS) are used to trap the t-butyl cations as they form, preventing them from reacting with methionine.[5][7]
-
To Prevent/Reverse Oxidation: Thioanisole and dimethyl sulfide (DMS) can help suppress oxidation. For more robust prevention or to reduce any Met(O) that has already formed, adding ammonium iodide (NH₄I) to the cleavage cocktail is highly effective.[6][7]
Troubleshooting Guide
Problem 1: Low yield of deprotected product detected by LC-MS.
This is often a sign of incomplete deprotection or significant side product formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Recommended Actions:
-
Increase Acid Strength: If using a lower concentration of TFA (e.g., 20-25% in DCM), increase it to 50%. For very difficult cases, neat TFA may be required, but be mindful of potential side reactions with other sensitive residues.[2][8]
-
Extend Reaction Time: Monitor the reaction at set intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal time for complete conversion.
-
Add Scavengers: Even if side products are not immediately obvious, it is best practice to include scavengers when deprotecting methionine. A standard cocktail of 95% TFA, 2.5% Water, and 2.5% TIS is a good starting point.[6]
Problem 2: Mass corresponding to S-tert-butylation (+56 Da) or oxidation (+16 Da) is observed.
This confirms that side reactions are occurring and requires optimization of the scavenger cocktail.
Data on Deprotection/Cleavage Cocktails for Sensitive Peptides
While specific quantitative data for Boc-N-Me-Met is scarce, the following table summarizes cleavage cocktails developed for methionine-containing peptides, which serve as an excellent starting point.
| Reagent Name | Composition | Primary Use & Key Features | Citation(s) |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General-purpose, but does not prevent methionine oxidation. Good for scavenging Trityl groups. | [9] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Broadly effective for suppressing a variety of side reactions on Trp, Tyr, Met, and Cys. | [5] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5%) | Specifically designed to prevent methionine oxidation . The inclusion of DMS and NH₄I is key. | [7][9] |
| Optimized Met Cocktail | TFA (85%), Anisole (5%), TMSCl (5%), Me₂S (5%), PPh₃ (1 mg/mL) (+ TIS for Cys-containing peptides) | A modern cocktail shown to completely eradicate Met(O) formation and significantly reduce S-alkylation. TMSCl is a key additive. | [5][10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of N-Me-Met in Solution Phase
This protocol is a starting point for solution-phase deprotection and includes common scavengers.
-
Preparation: Dissolve the Boc-N-Me-Met-containing compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add an equal volume of a pre-prepared deprotection cocktail. A recommended starting cocktail is 50% TFA / 48% DCM / 2% TIS .
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.
-
Work-up:
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator. Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., water/acetonitrile).
-
If the free amine is desired, neutralize the TFA salt by adding a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
If the TFA salt is desired, precipitate the product by adding cold diethyl ether or methyl tert-butyl ether (MTBE), collect the solid by filtration, and wash with cold ether.[3]
-
Protocol 2: Optimized Deprotection/Cleavage for N-Me-Met Peptides on Solid Support
This protocol uses a robust scavenger cocktail to minimize side reactions during the final cleavage from the resin in SPPS.
-
Resin Preparation: Wash the dried peptide-resin (100 mg) with DCM (3 x 5 mL) and allow it to swell for 20 minutes.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a high-risk sequence containing N-Me-Met, use the Optimized Met Cocktail :
-
Trifluoroacetic Acid (TFA): 8.5 mL
-
Anisole: 0.5 mL
-
Trimethylsilyl chloride (TMSCl): 0.5 mL
-
Dimethyl sulfide (Me₂S): 0.5 mL
-
Triphenylphosphine (PPh₃): 10 mg
-
-
Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the swollen resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.
-
Concentrate the combined filtrate to approximately 0.5 mL under a gentle stream of nitrogen.
-
-
Precipitation and Washing:
-
Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold methyl tert-butyl ether (MTBE).
-
A white precipitate of the crude peptide should form. Place the tube at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE to remove scavengers.
-
-
Drying and Storage: Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.
Reaction and Side-Reaction Pathways
Caption: Boc deprotection pathway and competing side reactions.
References
- 1. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-N-Me-D-Met-OH Activation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction times and outcomes for the activation and coupling of Boc-N-Me-D-Met-OH. Due to its structure, this N-methylated amino acid presents unique challenges compared to standard amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound exceptionally slow or incomplete?
A1: The primary reason for slow or incomplete coupling is steric hindrance. N-methylated amino acids are sterically bulkier than their non-methylated counterparts.[1] This bulkiness hinders the approach of the incoming nucleophile (the amine of the next amino acid), slowing down the formation of the peptide bond. Coupling an N-methyl amino acid to another N-methyl amino acid is particularly difficult.[2]
Q2: Which coupling reagent is most effective for activating this compound?
A2: Standard reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[2] For improved efficiency and faster reaction times, potent coupling reagents are recommended. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is highly effective and frequently used with success.[1][2] Phosphonium-based reagents like PyAOP and PyBrOP are also excellent choices, especially for sterically demanding couplings.[2][3][4] COMU, which incorporates Oxyma Pure, is a modern, safer, and highly efficient alternative to traditional HOBt/HOAt-based reagents.[3]
Q3: How can I accurately monitor the progress of the coupling reaction?
A3: The standard ninhydrin test is unreliable for monitoring couplings involving N-methylated amino acids as it produces little to no color change.[2] The recommended method is the bromophenol blue test .[2] A yellow color in the test sample indicates that the coupling is complete, while a blue or green color signifies an incomplete reaction, indicating that a recoupling step is necessary.[2]
Q4: My reaction is still incomplete after the standard coupling time. What should I do?
A4: If the bromophenol blue test indicates an incomplete reaction, the most common solution is to perform a second coupling (recoupling) .[2] Drain the reaction vessel and repeat the coupling procedure with a fresh solution of the activated amino acid. For particularly difficult sequences, double coupling is often employed as a standard part of the protocol to ensure the reaction goes to completion.[5]
Q5: I'm observing significant side products in my final product. What could be the cause?
A5: Side reactions can arise from several factors. Racemization is a primary concern, which can be exacerbated by highly reactive coupling reagents or the use of strong bases like DIPEA.[3] Other potential side reactions, especially with N-methyl-rich peptides, include the formation of diketopiperazines (DKPs) and fragmentation between consecutive N-methylamino acid residues during the final acidic cleavage from the resin.[4] The duration of the cleavage step can significantly influence the outcome.[4]
Q6: Can I use standard carbodiimide reagents like DCC or DIC for this coupling?
A6: While carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common in peptide synthesis, they are generally inefficient for coupling sterically hindered N-methylated amino acids.[6] Reactions using DCC with N-methyl amino acids have been reported to have low yields and require extended reaction times of over 48 hours.[1] If their use is necessary, it must be in combination with an additive like HOBt or HOAt to minimize racemization.[6]
Q7: What is the role of the base in the coupling reaction, and which one should I choose?
A7: A tertiary base is required for activation when using uronium or phosphonium salt coupling reagents.[3] Its role is to deprotonate the carboxylic acid and the N-terminal amine. The most common bases are N,N-Diisopropylethylamine (DIPEA/DIEA) and N-methyl-morpholine (NMM).[2][3] However, in cases with a heightened risk of racemization, the weaker base sym-collidine is recommended.[3]
Troubleshooting Guide
Problem: Slow or Incomplete Coupling
Symptom: The bromophenol blue test remains blue or green after the standard reaction time, or HPLC analysis shows a significant amount of unreacted starting material.
| Possible Cause | Recommended Action | Expected Outcome |
| Inefficient Coupling Reagent | Switch from standard reagents (e.g., HBTU, TBTU, DIC) to a more potent one like HATU, PyAOP, or COMU.[2][3] | Increased reaction rate and higher coupling efficiency. |
| Steric Hindrance | Perform a double coupling by repeating the activation and coupling step.[2] | Drive the reaction to completion, maximizing the yield of the desired peptide. |
| Insufficient Reagent Equivalents | Increase the equivalents of the amino acid and coupling reagent. Protocols often call for 2 to 4 equivalents.[2] | Ensure a sufficient concentration of activated species to overcome the reaction barrier. |
| Sub-optimal Solvent Choice | Ensure the use of high-quality, anhydrous peptide synthesis grade solvents like DMF or NMP. | Improved solubility of reagents and peptide-resin, facilitating the reaction. |
| Aggregation of Peptide Chain | If synthesizing a longer peptide, aggregation can hinder subsequent couplings. Wash the resin with chaotropic salts (e.g., 0.8 M NaClO₄ in DMF).[7] | Disruption of secondary structures, improving solvent and reagent access to the reaction site. |
Problem: Low Yield and/or Poor Purity
Symptom: HPLC analysis of the crude product shows low levels of the desired peptide and/or the presence of multiple unexpected peaks.
| Possible Cause | Recommended Action | Expected Outcome |
| Racemization | If using a strong base like DIPEA, consider switching to a weaker base such as sym-collidine.[3] Avoid prolonged coupling times with highly reactive reagents like PyBrOP.[3] | Reduction or elimination of diastereomeric impurities. |
| Side-Reactions During Cleavage | Optimize the TFA cleavage time. Fragmentation between N-methyl amino acids can occur with prolonged acid exposure.[4] | Minimized degradation of the target peptide, leading to a cleaner crude product. |
| Incomplete Deprotection | Ensure the Boc deprotection step (e.g., with TFA in DCM) is complete before proceeding with coupling.[8] | Prevention of N-terminal capping and truncated sequences. |
| Formation of Deletion Sequences | This results from incomplete coupling in the previous cycle. Implement a capping step with acetic anhydride after the coupling to block any unreacted amines.[5] | Simplification of the final purification by converting deletion sequences into capped, more easily separable impurities. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is a robust method for coupling this compound, especially in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the peptide-resin in DMF or NMP (approx. 10 mL per gram of resin) for 30-60 minutes.
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).
-
Activation Solution: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU (based on resin substitution) in DMF or NMP.[2]
-
Base Addition: Add 8 equivalents of DIPEA (DIEA) to the activation solution.[2]
-
Pre-activation: Allow the activation mixture to react at room temperature for 5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the swollen, deprotected resin.
-
Reaction: Shake the resin suspension at room temperature for 1 to 2 hours.[2]
-
Monitoring: Remove a small sample of resin beads, wash them, and perform the bromophenol blue test to check for completion.[2]
-
Washing: Once the reaction is complete (test is yellow), filter the resin and wash thoroughly with DMF, followed by DCM and IPA.[8] If incomplete (test is blue/green), drain and repeat steps 6-9 for a second coupling.
Protocol 2: Monitoring Coupling Completion with Bromophenol Blue
This test is essential for determining the endpoint of couplings to secondary amines like N-methylated residues.
-
Test Solution Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.[2]
-
Sample Collection: After the coupling reaction has proceeded for the intended time, remove a small sample of resin (10-20 beads) from the reaction vessel.
-
Washing: Place the resin sample in a small test tube and wash it thoroughly with methanol to remove any residual reagents or solvents.[2]
-
Testing: Add 1-2 mL of the bromophenol blue test solution to the washed resin beads.[2]
-
Observation: Observe the color of the suspension.
Visualizations
Caption: General pathway for the activation and coupling of this compound.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Caption: Logical relationship for selecting a suitable coupling reagent.
References
- 1. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
Minimizing racemization of Boc-N-Me-D-Met-OH during synthesis
Welcome to the technical support center for the synthesis and handling of Boc-N-Me-D-Met-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization and overcoming other common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which a pure enantiomer, such as the D-isomer of Boc-N-Me-Met-OH, is converted into a mixture of both D and L isomers. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of the final peptide is highly dependent on its specific three-dimensional structure. For drug development, racemization can lead to a final product with reduced potency, altered efficacy, or even undesired side effects. N-methylated amino acids, like this compound, can be particularly susceptible to racemization under certain reaction conditions.[1][2][3]
Q2: What are the primary causes of racemization during the coupling of this compound?
A2: Racemization of N-methylated amino acids during peptide bond formation is influenced by several factors:
-
Activation Method: The choice of coupling reagent and the activation of the carboxylic acid group can significantly impact the rate of racemization. Some highly reactive intermediates are more prone to losing their stereochemical configuration.[1][3][4]
-
Base: The type and amount of base used can promote racemization through the abstraction of the alpha-proton.[3][5] Sterically hindered bases are generally preferred over less hindered ones like triethylamine.[5]
-
Solvent: Polar solvents can promote racemization.[1]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.[6][7]
-
Presence of Salts: The presence of tertiary amine salts in the reaction mixture has been shown to have a profound effect on the racemization of activated N-methyl amino acids.[1][2]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: The selection of an appropriate coupling reagent is crucial for suppressing racemization. For N-methylated amino acids, the following are often recommended:
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and TBTU, when used with an additive like HOBt or HOAt, are effective at minimizing racemization.[8][9][10] HOAt is generally considered superior to HOBt in suppressing racemization.[9][10]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective, particularly for sterically hindered couplings involving N-methylated amino acids.[8][10] PyBrOP is a more reactive option for particularly difficult couplings but should be used with caution due to the potential for increased racemization with prolonged reaction times.[8][10]
-
Carbodiimides with Additives: The use of carbodiimides like DIC (N,N'-diisopropylcarbodiimide) should always be paired with a racemization-suppressing additive. The combination of DIC with Oxyma Pure® is a modern and effective choice.[4][10]
-
Specialty Reagents: TSTU, in the presence of N-hydroxysuccinimide and CuCl₂, has been reported to eliminate racemization during the coupling of peptides containing a carboxy-terminal N-methyl amino acid.[8]
Q4: Can the choice of base influence the extent of racemization?
A4: Absolutely. The choice of base is critical. Sterically hindered, non-nucleophilic bases are preferred to minimize racemization.
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used and are less likely to cause racemization compared to less hindered bases.[5] 2,4,6-Collidine (TMP) has been shown to produce the least amount of racemic product in some cases.[5][7]
-
Bases to Avoid: Triethylamine (TEA) is generally not recommended as its smaller steric hindrance and stronger basicity can lead to a higher rate of racemization.[5]
Q5: How can I detect and quantify racemization in my sample?
A5: Several analytical techniques can be used to determine the enantiomeric purity of your peptide:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method to separate and quantify diastereomers.
-
Gas Chromatography (GC): GC on a chiral column after derivatization of the hydrolyzed peptide can also be used.[3]
-
Capillary Electrophoresis (CE): CE with a chiral selector is a highly sensitive technique for separating optical isomers.[11]
-
Amino Acid Analysis: After hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed by HPLC or GC to determine the D/L ratio.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of L-isomer detected in the final product. | Racemization during the coupling step. | - Use a recommended coupling reagent such as HATU/DIPEA, PyAOP, or DIC/Oxyma Pure®.[8][10]- Employ a sterically hindered base like DIPEA or 2,4,6-collidine instead of TEA.[5]- Perform the coupling reaction at a lower temperature (e.g., 0 °C).[6][7]- Use a less polar solvent if the reaction chemistry allows.[1] |
| Incomplete coupling reaction. | Steric hindrance from the N-methyl group. | - Increase the coupling time.- Use a more powerful coupling reagent like PyBrOP, but monitor for racemization.[8][10]- Consider microwave-assisted peptide synthesis to enhance coupling efficiency, while carefully controlling the temperature.[6][7] |
| Side reactions observed during Boc deprotection. | Harsh acidic conditions. | - Use milder deprotection conditions, such as a lower concentration of TFA in DCM.- Ensure that scavengers (e.g., triisopropylsilane) are used if acid-sensitive protecting groups are present elsewhere in the peptide. |
| Difficulty in purifying the final peptide. | Presence of closely eluting diastereomers. | - Optimize the chiral HPLC method by screening different chiral columns and mobile phases.- If racemization is confirmed, resynthesize the peptide using optimized, low-racemization conditions. |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling of this compound
-
Resin Swelling: Swell the resin-bound amino acid or peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Boc group. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), a suitable coupling reagent (e.g., HATU, 3 equivalents), and a racemization suppressor (e.g., HOAt, 3 equivalents) in DMF.
-
Add a sterically hindered base (e.g., DIPEA, 6 equivalents) to the activation mixture.
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Pre-activate for 2-5 minutes.
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test or other appropriate method.
-
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
Protocol 2: Racemization Analysis by Chiral HPLC
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization:
-
Dry the hydrolysate completely.
-
Reconstitute the dried amino acid mixture in a suitable buffer.
-
Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the diastereomeric derivatives.
-
The D- and L-isomers of N-Me-Met will have different retention times, allowing for their quantification.
-
Visualizations
Caption: Mechanism of racemization via an oxazolium intermediate.
Caption: Workflow for a low-racemization coupling cycle.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino acid dating - Wikipedia [en.wikipedia.org]
Solubility issues of Boc-N-Me-D-Met-OH in different SPPS solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Boc-N-Me-D-Met-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in SPPS?
This compound is a protected, N-methylated, D-enantiomer of methionine. The presence of the methyl group on the amide nitrogen introduces steric hindrance, which can lead to challenges in both its solubility in standard SPPS solvents and its coupling efficiency during peptide synthesis.
Q2: What are the typical SPPS solvents used for dissolving amino acids?
The most commonly used polar aprotic solvents in SPPS are Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] While DMF and NMP are excellent for swelling the resin and dissolving most protected amino acids, N-methylated amino acids can sometimes exhibit limited solubility.[2]
Q3: Is there a general expectation for the solubility of this compound in these solvents?
Troubleshooting Guide: Solubility Issues with this compound
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
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Weigh the required amount of this compound in a clean, dry vial.
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Add the desired volume of the primary SPPS solvent (e.g., DMF or NMP).
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Vortex the mixture at room temperature for 2-5 minutes.
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Visually inspect for complete dissolution.
Protocol 2: Dissolution with Sonication
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Follow steps 1 and 2 of the Standard Dissolution Procedure.
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Place the vial in a sonication bath.
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Sonicate the mixture for 5-10 minutes, monitoring the temperature to avoid excessive heating.[3][4]
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Visually inspect for complete dissolution.
Protocol 3: Dissolution with Gentle Warming
-
Follow steps 1 and 2 of the Standard Dissolution Procedure.
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Gently warm the vial to 30-40°C using a water bath or heating block.
-
Vortex the mixture intermittently while warming.
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Visually inspect for complete dissolution. Caution: Avoid prolonged heating, as it may cause degradation of the amino acid.
Protocol 4: Use of Co-Solvents
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Prepare a stock solution of the co-solvent (e.g., Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO)).
-
Dissolve the this compound in a minimal amount of the co-solvent in which it shows better solubility.
-
Slowly add the primary SPPS solvent (e.g., DMF or NMP) to the desired final concentration while vortexing.
Data Summary
While exact solubility values for this compound are not extensively published, the following table provides a qualitative summary of expected solubility in common SPPS solvents based on the general behavior of N-methylated amino acids.
| Solvent | Expected Solubility | Notes |
| DMF (Dimethylformamide) | Variable to Good | Often the first choice. Solubility can sometimes be challenging. |
| NMP (N-Methyl-2-pyrrolidone) | Variable to Good | Generally a stronger solvent than DMF and may improve solubility.[2] |
| DCM (Dichloromethane) | Variable to Poor | Often used in Boc chemistry, but solubility of polar compounds can be limited.[1] |
| DMSO (Dimethyl sulfoxide) | Good | Can be an effective co-solvent but may complicate solvent removal. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between the solubility problem, its potential causes, and the recommended solutions.
Caption: Problem-Cause-Solution diagram for solubility issues.
References
Identifying and removing byproducts in Boc-N-Me-D-Met-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of Boc-N-Me-D-Met-OH.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. First, the amino group of D-methionine is protected using di-tert-butyl dicarbonate (Boc)₂O. The resulting Boc-D-Met-OH is then N-methylated, commonly using a strong base like sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent such as tetrahydrofuran (THF).
Q2: What are the most common byproducts I might encounter in this synthesis?
Several byproducts can form during the synthesis of this compound. These can be broadly categorized based on the reaction step:
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During Boc Protection:
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Unreacted D-methionine: Incomplete reaction will leave the starting material in your product mixture.
-
Di-Boc-D-methionine: Over-reaction can lead to the formation of a di-protected product.
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Pyrocarbonate-related impurities: Byproducts from the decomposition of (Boc)₂O.
-
-
During N-methylation:
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Boc-D-Met-OH (unmethylated): Incomplete methylation is a common issue.
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Boc-N-Me-D-Met-OMe (methyl ester): The carboxylic acid can be esterified by methyl iodide, especially with prolonged reaction times or excess reagent.
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S-methylated methionine derivative (sulfonium salt): The nucleophilic sulfur atom in the methionine side chain can be methylated by methyl iodide.[1]
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Racemized product (Boc-N-Me-L-Met-OH): The use of a strong base can lead to epimerization at the alpha-carbon.
-
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring both the Boc protection and N-methylation steps. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid is protonated. Staining with ninhydrin can be used to visualize primary and secondary amines, while a potassium permanganate stain can detect the methionine sulfide. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of the reaction progress and purity.[2]
Q4: What are the key safety precautions for the N-methylation step?
The N-methylation procedure using sodium hydride and methyl iodide requires strict safety measures. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable.[3] Methyl iodide is a toxic and volatile reagent. Both reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium hydride with atmospheric moisture.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Boc Protection | Ensure at least one equivalent of (Boc)₂O is used. Monitor the reaction by TLC until the starting D-methionine is consumed. Purify the Boc-D-Met-OH intermediate before proceeding to the N-methylation step. |
| Incomplete N-methylation | Use a sufficient excess of sodium hydride (at least 2 equivalents) and methyl iodide (at least 1.2 equivalents).[3] Ensure the THF is anhydrous, as water will quench the sodium hydride. Extend the reaction time, monitoring by TLC or HPLC. |
| Product Loss During Workup | During the aqueous workup, ensure the pH is adjusted to be acidic (pH 2-3) before extraction to protonate the carboxylic acid and maximize its partitioning into the organic layer. Use multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). |
| Side Reactions Consuming Product | Over-methylation to form the methyl ester or S-methylation can reduce the yield of the desired product. Use a minimal excess of methyl iodide and keep the reaction temperature low to minimize these side reactions. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification Method | Removal Strategy |
| Unreacted Boc-D-Met-OH | HPLC, ¹H NMR (presence of N-H proton) | Column chromatography on silica gel. The N-methylated product is generally less polar. |
| Boc-N-Me-D-Met-OMe (Methyl Ester) | ¹H NMR (singlet around 3.7 ppm for -OCH₃), Mass Spectrometry (higher m/z) | Careful column chromatography. Alternatively, the ester can be hydrolyzed back to the carboxylic acid using mild basic conditions (e.g., LiOH in THF/water), followed by re-acidification and extraction. |
| S-methylated Sulfonium Salt | Mass Spectrometry (higher m/z), ¹H NMR (singlet for S⁺-CH₃) | This impurity is highly polar and can often be removed by aqueous washes during workup. If it persists, column chromatography can be effective. |
| Racemized Product (L-enantiomer) | Chiral HPLC[4] | Preparative chiral chromatography is the most effective method for separating enantiomers. Recrystallization with a chiral resolving agent may also be possible but is often more complex. |
| (Boc)₂O and related byproducts | ¹H NMR (singlet around 1.5 ppm) | Excess (Boc)₂O can be quenched with a primary or secondary amine resin or by adding a small amount of a volatile amine (e.g., N,N-dimethylethylenediamine) followed by an acidic wash.[] |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Typical HPLC Retention Time (Relative) | ¹H NMR Chemical Shift (δ ppm, CDCl₃) |
| D-Methionine | 149.21 | Early eluting | - |
| Boc-D-Met-OH | 249.33 | Intermediate | ~1.45 (s, 9H, Boc), ~2.1 (s, 3H, S-CH₃), ~4.4 (m, 1H, α-CH), ~5.1 (d, 1H, N-H) |
| This compound | 263.35 | Later eluting | ~1.47 (s, 9H, Boc), ~2.1 (s, 3H, S-CH₃), ~2.8 (s, 3H, N-CH₃), ~4.7 (m, 1H, α-CH) |
| Boc-N-Me-D-Met-OMe | 277.38 | Later eluting than acid | ~1.47 (s, 9H, Boc), ~2.1 (s, 3H, S-CH₃), ~2.8 (s, 3H, N-CH₃), ~3.7 (s, 3H, O-CH₃), ~4.7 (m, 1H, α-CH) |
Note: Relative HPLC retention times are based on reverse-phase chromatography. Actual retention times will vary depending on the specific column, mobile phase, and gradient conditions.
Experimental Protocols
Protocol 1: Boc Protection of D-Methionine
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Dissolve D-methionine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or KHSO₄).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Met-OH.
Protocol 2: N-methylation of Boc-D-Met-OH
-
Dissolve Boc-D-Met-OH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 2.2 equivalents of sodium hydride (60% dispersion in mineral oil) in small portions. Allow the hydrogen evolution to subside between additions.
-
After the addition of NaH is complete, stir the mixture at 0 °C for 30 minutes.
-
Add 1.5 equivalents of methyl iodide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or HPLC.
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove mineral oil and other nonpolar impurities.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
Scavengers to prevent tert-butylation of methionine side chain in Boc SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tert-butylation of methionine side chains during Boc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is tert-butylation of methionine and why does it occur in Boc-SPPS?
During the Boc-deprotection step in Solid-Phase Peptide Synthesis (SPPS), a strong acid, typically trifluoroacetic acid (TFA), is used to remove the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the growing peptide chain. This process generates reactive tert-butyl cations as byproducts. The thioether side chain of methionine is nucleophilic and can be attacked by these electrophilic tert-butyl cations, leading to the formation of a sulfonium salt. This undesired modification is known as tert-butylation. This side reaction is particularly problematic in Boc-SPPS due to the repeated acid exposure at every cycle of amino acid addition.[1][2]
Q2: How can I detect if my methionine-containing peptide has been tert-butylated?
The most common method for detecting tert-butylation is mass spectrometry. The addition of a tert-butyl group to a methionine residue results in a mass increase of 56 Da.[3] By comparing the expected molecular weight of your peptide with the experimental mass spectrum, you can identify the presence of the tert-butylated species. High-Performance Liquid Chromatography (HPLC) can also be used to separate the modified peptide from the desired product, often appearing as a distinct peak.[1]
Q3: What are scavengers and how do they prevent methionine tert-butylation?
Scavengers are reagents added to the deprotection or cleavage cocktails to "trap" the reactive tert-butyl cations before they can react with the methionine side chain. These scavengers are typically more nucleophilic than the methionine thioether or are present in a much higher concentration, thus preferentially reacting with the carbocations. Common scavengers include thiols and thioethers such as dithiothreitol (DTT), ethanedithiol (EDT), thioanisole, and dimethyl sulfide (DMS).[3]
Q4: Can tert-butylation of methionine be reversed?
Yes, the S-alkylation of methionine is a reversible reaction. If you have already synthesized a peptide and find that it has been tert-butylated, it is possible to reverse the modification. Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can effectively remove the tert-butyl group and regenerate the native methionine residue.[1]
Troubleshooting Guide
Problem: Significant tert-butylation of methionine is observed in my peptide.
Solution 1: Incorporate Scavengers During Boc Deprotection
The most effective way to prevent tert-butylation is to add scavengers to the TFA deprotection solution.
-
Recommended Scavenger: Dithioethane (DTE) is a commonly used and effective scavenger.
-
Protocol: Add 0.5% (v/v) DTE to your TFA/DCM deprotection solution (e.g., 50% TFA in DCM).[2] Use this scavenger-containing solution for every Boc-deprotection step in your synthesis.
Solution 2: Optimize the Final Cleavage Cocktail
Even with scavengers during synthesis, the final cleavage from the resin can be a major source of tert-butylation due to the high concentration of carbocations generated from side-chain protecting groups.
-
Recommended Cleavage Cocktail: A cocktail containing a mixture of scavengers can be highly effective. For example, a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (DMS) has been shown to reduce S-alkylation.[1]
-
Quantitative Comparison of Cleavage Cocktails:
| Cleavage Cocktail Composition (v/v/v...) | % S-tert-butylated Met[1] | % Met(O)[1] | % Desired Peptide[1] |
| TFA/TIS/H₂O (95:2.5:2.5) | 23.9 | 1.4 | 74.7 |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 4.0 | 0.0 | 96.0 |
TIS: Triisopropylsilane, PPh₃: Triphenylphosphine. Data is for the model peptide Ac-Met-Glu-Glu-Pro-Asp-OH.
Solution 3: Modify Reaction Conditions
-
Shorten Cleavage Time: Reducing the duration of the final cleavage step can decrease the extent of tert-butylation. For a model peptide, shortening the cleavage time from 1 hour to 30 minutes reduced the amount of the alkylated by-product.[1]
-
Lower Temperature: Performing the cleavage at a lower temperature can also help to minimize this side reaction.[3]
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
-
Prepare the Deprotection Solution: Prepare a solution of 50% TFA in dichloromethane (DCM). To this solution, add dithioethane (DTE) to a final concentration of 0.5% (v/v).
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Pre-wash: Treat the resin with the deprotection solution for 5 minutes.
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Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Allow the reaction to proceed for 20-30 minutes.
-
Washes: Wash the resin thoroughly with DCM (2x) and isopropanol (2x) before proceeding to the neutralization step.
Protocol 2: Reversal of Methionine Tert-butylation
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Dissolve the Peptide: Dissolve the purified, tert-butylated peptide in a 5% aqueous acetic acid solution.
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Incubation: Heat the solution in a water bath at 40°C.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 6, 12, 24 hours) and analyzing them by LC-MS.
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Lyophilization: Once the reaction is complete (as indicated by the disappearance of the +56 Da peak), lyophilize the solution to obtain the final peptide.[1]
Visual Guides
Caption: Mechanism of methionine tert-butylation during Boc deprotection.
Caption: Prevention of tert-butylation using a scavenger.
Caption: Troubleshooting workflow for methionine tert-butylation.
References
Adjusting pH for efficient Boc-N-Me-D-Met-OH coupling
Welcome to the technical support center for the efficient coupling of Boc-N-Me-D-Met-OH. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of coupling this sterically hindered and oxidation-prone amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for coupling this compound?
A1: While there is no single "optimal" pH that universally guarantees success due to varying reaction conditions, a slightly basic to neutral pH range of 7.5 to 8.5 is generally recommended as a starting point for coupling this compound, particularly when using aminium/uronium-based coupling reagents like HATU or HBTU. This pH range helps to ensure the deprotonation of the incoming amine nucleophile, which is necessary for the coupling reaction to proceed. However, it is crucial to balance this with the increased risk of racemization at higher pH values. For carbodiimide-based couplings (e.g., with EDC), a more acidic to neutral pH of 4.5 to 7.5 is typically favored to activate the carboxylic acid while minimizing hydrolysis of the active intermediate.[1]
Q2: Why is the coupling of this compound challenging?
A2: The coupling of this compound presents two primary challenges:
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Steric Hindrance: The presence of the N-methyl group significantly increases steric bulk around the amine, making it a less effective nucleophile and hindering its approach to the activated carboxyl group. This can lead to slow or incomplete coupling reactions.
-
Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This side reaction can be promoted by acidic conditions and the presence of oxidizing agents.[2][3]
Q3: What are the most common side reactions observed during the coupling of this compound, and how can they be minimized?
A3: The most common side reactions are:
-
Low Coupling Yield/Incomplete Reaction: Primarily due to the steric hindrance of the N-methyl group. To mitigate this, consider using more potent coupling reagents (e.g., HATU, HCTU, PyAOP), increasing the excess of the amino acid and coupling reagent, extending the reaction time, or performing a double coupling.
-
Racemization: N-methylated amino acids are more prone to racemization, especially under basic conditions.[4] Using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like diisopropylethylamine (DIPEA) can help reduce this risk.[1] Additives like HOBt or HOAt can also suppress racemization.[2]
-
Oxidation of Methionine: The thioether side chain can be oxidized to the sulfoxide. While this is more of a concern during the acidic cleavage step in solid-phase peptide synthesis (SPPS), it can also occur during coupling if oxidizing contaminants are present.[2][5][6] Using fresh, high-purity solvents and reagents can help minimize this. For cleavage, the addition of scavengers like dithiothreitol (DTT) is recommended.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance from the N-methyl group. 3. Suboptimal pH for the coupling reaction. 4. Poor quality or inactive coupling reagent. | 1. Switch to a more powerful coupling reagent. HATU, HCTU, and PyAOP are known to be effective for sterically hindered couplings.[7][8]2. Increase the equivalents of this compound and the coupling reagent (e.g., from 1.5 to 3 equivalents).3. Optimize the pH. For aminium/uronium reagents, ensure the pH is slightly basic (7.5-8.5) to facilitate deprotonation of the amine. For carbodiimides, a pH of 4.5-7.5 is generally recommended.4. Use fresh, high-quality coupling reagents. Check the storage conditions and expiration date of your reagents.5. Perform a double coupling. After the initial coupling reaction, filter, wash, and repeat the coupling step with fresh reagents. |
| Presence of Racemized Product | 1. The reaction pH is too basic. 2. Prolonged pre-activation time. 3. Use of a strong base. | 1. Lower the pH of the reaction. Aim for a pH closer to neutral (around 7.5) if possible.2. Minimize the pre-activation time of the carboxylic acid before adding it to the amine component.3. Switch to a weaker, more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are good alternatives to DIPEA.[1]4. Incorporate a racemization suppressant such as HOBt or HOAt into your coupling protocol.[2] |
| Detection of Oxidized Methionine | 1. Presence of oxidizing contaminants in solvents or reagents. 2. Prolonged exposure to air during the reaction. | 1. Use fresh, high-purity, and degassed solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Consider using Boc-Met(O)-OH (methionine sulfoxide) in the synthesis and reducing it back to methionine in a later step, although this adds complexity. |
| Formation of Deletion Sequences in SPPS | Incomplete coupling at the N-methylated residue. | Follow the recommendations for "Low or No Coupling Yield." A double coupling is often necessary for N-methylated amino acids in SPPS. Monitoring the coupling completion with a test like the Kaiser test is not possible for N-methylated amines; a bromophenol blue test can be used as an alternative. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for various coupling reagents commonly used in peptide synthesis. Note that optimal conditions can vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Typical Equivalents (vs. Amine) | Additive (Equivalents) | Base (Equivalents) | Recommended pH Range | Key Characteristics |
| HATU | 1.0 - 1.5 | None required (contains HOAt moiety) | 2.0 (DIPEA or NMM) | 7.5 - 8.5 | Highly efficient for sterically hindered couplings, low racemization.[9] |
| HBTU | 1.0 - 1.5 | HOBt (1.0) | 2.0 (DIPEA or NMM) | 7.5 - 8.5 | Very effective, but can cause guanidinylation of the N-terminus if used in excess. |
| DIC/HOBt | 1.1 - 1.5 | HOBt (1.1 - 1.5) | 1.0 - 2.0 (DIPEA or NMM) | 7.0 - 8.0 | Cost-effective, good for reducing racemization.[10][11] |
| EDC/HOBt | 1.1 - 1.5 | HOBt (1.1 - 1.5) | None (or adjusted with acid/base) | 4.5 - 7.5 | Water-soluble carbodiimide, suitable for aqueous and organic media.[12] |
| PyAOP | 1.0 - 1.5 | None required | 2.0 (DIPEA or NMM) | 7.5 - 8.5 | Particularly effective for coupling N-methylated amino acids. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound (General Procedure)
-
In a reaction vessel, dissolve the amine component in an appropriate aprotic solvent (e.g., DMF, NMP, or DCM).
-
In a separate vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in the same solvent.
-
Add a tertiary amine base, such as N-methylmorpholine (NMM) (2.4 equivalents), to the this compound/HATU solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the amine component.
-
Stir the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or a second coupling may be performed.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification steps.
Protocol 2: DIC/HOBt-Mediated Coupling of this compound (General Procedure)
-
Dissolve the amine component in an appropriate solvent (e.g., DMF or DCM).
-
In a separate vial, dissolve this compound (1.5 equivalents) and HOBt (1.5 equivalents) in the same solvent.
-
Add the this compound/HOBt solution to the reaction vessel containing the amine component.
-
Add DIC (1.5 equivalents) to the reaction mixture.
-
If necessary, add a base such as NMM (1.5-3.0 equivalents) to adjust the pH to the 7.0-8.0 range.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, filter to remove the diisopropylurea byproduct and proceed with work-up and purification.[10]
Visualizations
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. mesalabs.com [mesalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boc-N-Me-D-Met-OH and Fmoc-N-Me-D-Met-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] Methionine, with its unique sulfur-containing side chain, presents its own set of challenges during solid-phase peptide synthesis (SPPS), primarily its susceptibility to oxidation. This guide provides a comprehensive comparison of two commonly used protected forms of N-methylated D-methionine, Boc-N-Me-D-Met-OH and Fmoc-N-Me-D-Met-OH, within the context of SPPS.
Core Principles: Boc vs. Fmoc Strategies
Solid-phase peptide synthesis fundamentally relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The key distinction between the Boc and Fmoc strategies lies in the nature of the temporary protecting group on the α-amine of the amino acid.
-
Boc (tert-Butoxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This has become the more prevalent method due to its milder reaction conditions. The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine. Side-chain protecting groups are typically tert-butyl-based and are cleaved with a moderately strong acid, such as TFA, concurrently with the peptide's release from the resin. This orthogonality between the Nα- and side-chain deprotection steps is a significant advantage of the Fmoc strategy.[3]
Performance Comparison in SPPS
The choice between this compound and Fmoc-N-Me-D-Met-OH for SPPS will depend on the specific requirements of the target peptide, the desired scale of synthesis, and compatibility with other residues in the sequence. The following tables summarize the key comparative aspects.
Table 1: General Comparison of Boc and Fmoc Strategies for N-Methylated Methionine
| Feature | This compound | Fmoc-N-Me-D-Met-OH |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) |
| Orthogonality | Less orthogonal; repeated acid exposure for Boc removal can lead to premature side-chain deprotection and peptide cleavage. | Fully orthogonal; base cleavage of Fmoc does not affect acid-labile side-chain protecting groups.[4] |
| Side-Chain Protection | Typically Benzyl-based | Typically tert-Butyl-based |
| Final Cleavage | Harsh conditions (e.g., HF, TFMSA) | Milder conditions (e.g., TFA) |
| Methionine Oxidation | Can occur during repeated acid deprotection steps and final cleavage.[5] | Primarily a concern during the final acidic cleavage step.[5] |
| Handling | Requires specialized equipment for handling strong acids like HF. | Generally safer and requires less specialized equipment.[3] |
Table 2: Coupling Efficiency and Side Reactions
| Parameter | This compound | Fmoc-N-Me-D-Met-OH | Mitigation Strategies |
| Coupling Efficiency | Steric hindrance from the N-methyl group can lead to lower coupling yields. | Similar steric hindrance challenges as the Boc-protected counterpart. | Use of potent coupling reagents like HATU, HBTU, PyAOP, or PyBOP is recommended for coupling N-methylated amino acids.[6][7] Double coupling cycles may be necessary. |
| Methionine Oxidation | Higher risk due to repeated acid exposure during Nα-deprotection. | Lower risk during chain elongation, but significant during final TFA cleavage. | Addition of scavengers like dimethyl sulfide (DMS), thioanisole, and ammonium iodide to the cleavage cocktail can suppress oxidation.[8][9] |
| S-alkylation | tert-Butylation of the methionine side chain can occur during Boc deprotection.[5] | Less of a concern during chain elongation. | Use of scavengers in the deprotection and cleavage steps. |
| Racemization | Generally low for urethane-protected amino acids. | Generally low. | Avoidance of excessive base during coupling. |
| Diketopiperazine Formation | Possible at the dipeptide stage. | A known side reaction, especially with proline or other sterically hindered residues at the C-terminus. | Use of dipeptide building blocks or specialized resins can minimize this. |
Experimental Protocols
Below are representative protocols for the incorporation of this compound and Fmoc-N-Me-D-Met-OH into a peptide sequence on a solid support.
Protocol 1: Incorporation of this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin-bound peptide with 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours. Monitor the reaction using a qualitative test (e.g., Bromophenol Blue test for secondary amines).[6]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as HF/anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
Protocol 2: Incorporation of Fmoc-N-Me-D-Met-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling:
-
Dissolve Fmoc-N-Me-D-Met-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.[10]
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours. Monitor the reaction using a qualitative test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional): As described in the Boc protocol.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulphide/ammonium iodide) for 2-3 hours at room temperature to minimize methionine oxidation.[8][9]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
Visualizing the SPPS Workflow and a Potential Signaling Pathway
To further illustrate the differences between the two strategies and a potential biological context for peptides containing N-methylated D-methionine, the following diagrams are provided.
Caption: Comparative workflows of Boc and Fmoc SPPS for N-methylated amino acids.
Caption: Simplified NMDA receptor signaling and potential antagonistic action.
Conclusion
The choice between this compound and Fmoc-N-Me-D-Met-OH in SPPS is a balance between the harsher, traditional Boc methodology and the milder, more versatile Fmoc approach. For the synthesis of peptides containing the acid-sensitive N-methylated methionine, the Fmoc strategy is generally preferred due to its orthogonality and milder final cleavage conditions, which help to minimize side reactions such as oxidation. However, challenges related to the steric hindrance of the N-methyl group persist in both strategies, necessitating the use of highly efficient coupling reagents. The development of specialized cleavage cocktails has further improved the outcomes for methionine-containing peptides in Fmoc SPPS. Ultimately, the selection should be guided by the specific sequence, scale, available equipment, and the overall synthetic strategy.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Amino Acid Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing N-methylated amino acids presents unique challenges. The increased steric hindrance and altered reactivity of the N-methylated amide bond necessitate careful consideration of the synthetic strategy. The two most prominent methods in solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, each offer distinct advantages and disadvantages when incorporating these modified residues. This guide provides an objective comparison of the two approaches, supported by experimental considerations, to aid in the selection of the optimal strategy for your research needs.
Performance Comparison: Boc vs. Fmoc for N-Methylated Peptides
The choice between Boc and Fmoc protection for the synthesis of N-methylated peptides is often dictated by the specific peptide sequence, particularly its hydrophobicity and propensity for aggregation. While the Fmoc strategy is the most widely used method for standard peptide synthesis due to its milder conditions, the Boc strategy often proves advantageous for challenging sequences, including those rich in N-methylated amino acids.
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA)[1][][3] | Base-labile (e.g., Piperidine)[1][][3] |
| Handling of Hydrophobic/Aggregating Sequences | Generally more effective; N-terminal protonation after deprotection reduces aggregation.[4] | More prone to aggregation issues with hydrophobic and N-methylated peptides.[5] |
| Coupling Efficiency for N-Methylated Residues | Can be challenging; requires optimized coupling reagents and conditions. | Also challenging due to steric hindrance; often requires specialized coupling reagents like HATU or PyBroP.[6] |
| Orthogonality of Protecting Groups | Not fully orthogonal; repeated acid treatment can lead to premature cleavage of side-chain protecting groups.[5] | Fully orthogonal; acid-labile side-chain protecting groups are stable to the base-labile Fmoc deprotection.[5] |
| Compatibility with Modified Amino Acids | Less versatile due to harsh acidic conditions.[5] | Highly compatible with a wide range of modifications due to milder conditions.[5] |
| Automation | Less commonly automated due to the use of hazardous reagents like HF for final cleavage.[5] | Readily amenable to automated synthesis.[5] |
| Final Cleavage | Harsh conditions (e.g., HF, TFMSA) requiring specialized equipment.[3][4] | Milder conditions (e.g., TFA), compatible with standard laboratory setups.[5] |
| Purity of Hydrophobic Peptides | Often yields higher purity for hydrophobic sequences.[4] | May result in lower purity for difficult, hydrophobic sequences.[4] |
Experimental Protocols
The successful incorporation of N-methylated amino acids using either strategy hinges on optimized protocols, particularly the coupling step, to overcome the steric hindrance of the N-methyl group.
Boc Strategy Experimental Protocol for N-Methylated Amino Acids
The Boc strategy for N-methylated peptides generally follows the standard Boc-SPPS protocol with modifications to the coupling step to ensure efficient acylation of the sterically hindered N-methyl amine.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[7][8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of N-methylated Amino Acid:
-
Pre-activate the Boc-N-methyl-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF or a mixture of DCM/DMF.
-
For particularly difficult couplings, in situ neutralization protocols are often employed. This involves adding the activated amino acid and a base (e.g., DIEA) simultaneously to the deprotected peptide-resin to minimize aggregation.[4]
-
Allow the coupling reaction to proceed for 1-4 hours, or until completion as monitored by a colorimetric test (e.g., Ninhydrin test, although less reliable for N-methylated amines).
-
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA, typically with scavengers like anisole or thioanisole.[3][4]
Fmoc Strategy Experimental Protocol for N-Methylated Amino Acids
The Fmoc strategy is widely used for its milder conditions, but the coupling of N-methylated amino acids requires special attention to achieve high efficiency.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[9]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the fulvene adduct.
-
Coupling of N-methylated Amino Acid:
-
Dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents) and a highly efficient coupling reagent in DMF. For N-methylated amino acids, HATU, HCTU, or PyBroP are often preferred over standard reagents like HBTU.[6]
-
Add a base such as DIEA or 2,4,6-collidine to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-4 hours. Double coupling may be necessary for particularly challenging sequences.
-
Monitor the reaction progress using a colorimetric test suitable for secondary amines, such as the Bromophenol Blue test.[6]
-
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps in the Boc and Fmoc solid-phase synthesis of peptides containing N-methylated amino acids.
Caption: Boc-SPPS workflow for N-methylated peptides.
Caption: Fmoc-SPPS workflow for N-methylated peptides.
Conclusion
The selection of a protection strategy for the synthesis of N-methylated peptides is a critical decision that significantly impacts the efficiency and outcome of the synthesis. The Boc strategy, with its acid-labile protecting group, offers a robust solution for overcoming the challenges of aggregation often encountered with hydrophobic and N-methylated sequences.[4] Conversely, the Fmoc strategy provides a milder, more versatile, and automation-friendly approach that is compatible with a broader range of sensitive functionalities.[5] The success of either method is highly dependent on the optimization of coupling conditions to address the steric hindrance of the N-methyl group. By carefully considering the properties of the target peptide and the comparative advantages of each strategy, researchers can enhance the likelihood of a successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
Purity Analysis of Synthetic Boc-N-Me-D-Met-OH: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-N-Me-D-Met-OH is a critical step in the synthesis of peptides and pharmaceuticals. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthetic this compound with alternative analytical techniques, supported by experimental data and detailed protocols.
The introduction of N-methylation in peptides can significantly enhance their therapeutic properties, including increased metabolic stability and cell permeability. Consequently, the demand for chirally pure N-methylated amino acids, such as this compound, is on the rise. This guide focuses on the analytical methodologies crucial for quality control and purity assessment of this important synthetic building block.
Chiral HPLC for Purity Analysis of this compound
Direct enantiomeric separation by chiral HPLC is a widely adopted and robust method for determining the chiral purity of N-protected amino acids. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated broad selectivity for this class of compounds.
Experimental Protocol: Chiral HPLC
A reliable method for the enantiomeric purity determination of this compound can be achieved using a teicoplanin-based CSP.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase : CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase : Reversed-phase mode is generally effective for t-BOC protected amino acids.[2] A typical mobile phase would be a mixture of an aqueous buffer and an organic modifier. For example, 0.1% Ammonium Trifluoroacetate (ATFA) in water and Methanol (MeOH). The gradient or isocratic elution would need to be optimized.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 25°C.
-
Detection : UV at 210 nm.
-
Sample Preparation : Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Performance Data
The following table summarizes the expected performance for the chiral separation of a racemic mixture of Boc-N-Me-Met-OH based on typical results for similar N-Boc amino acids on a CHIROBIOTIC® T column.
| Analyte | Retention Time (t R1) - L-enantiomer (min) | Retention Time (t R2) - D-enantiomer (min) | Selectivity Factor (α) | Resolution (R s) |
| Boc-N-Me-Met-OH | 8.5 | 10.2 | 1.20 | > 2.0 |
Note: The elution order of enantiomers can vary depending on the specific CSP and mobile phase conditions. The data presented here is a representative example for illustrative purposes.
Alternative Method: Indirect Enantiomeric Purity Analysis
An alternative to direct chiral HPLC is the derivatization of the N-methylamino acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column. One such established method involves the formation of lysyl dipeptides.[2]
Experimental Protocol: Indirect Analysis via Diastereomer Formation
-
Derivatization : The this compound sample is first deprotected to yield N-Me-D-Met-OH. This is then coupled with an enantiomerically pure N-protected lysine derivative (e.g., Nα-benzyloxycarbonyl-L-lysine benzyl ester) using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Deprotection : The protecting groups on the resulting dipeptide are removed, for instance, by catalytic hydrogenation. This yields a mixture of diastereomeric dipeptides (e.g., L-Lys-D-N-Me-Met and L-Lys-L-N-Me-Met if the sample contained the L-enantiomer impurity).
-
Chromatographic Separation : The diastereomeric dipeptides are separated and quantified using ion-exchange chromatography, typically on an amino acid analyzer.[2]
Comparison of Methods
| Feature | Chiral HPLC (Direct Method) | Indirect Method (Diastereomer Formation) |
| Sample Preparation | Simple dissolution of the sample. | Multi-step: deprotection, coupling, and subsequent deprotection. More time-consuming and risk of side reactions. |
| Analysis Time | Relatively fast, with typical run times under 30 minutes. | Longer, due to the derivatization steps prior to chromatography. |
| Selectivity | Relies on the chiral recognition capabilities of the CSP. | Depends on the separation of the resulting diastereomers on an achiral column. |
| Potential for Error | Minimal, as the analyte is analyzed directly. | Risk of racemization during the derivatization steps can lead to inaccurate results. |
| Versatility | A single method can often be adapted for various N-protected amino acids. | The derivatization and separation conditions may need to be optimized for each specific amino acid. |
Synthesis and Purity Analysis Workflow
The following diagrams illustrate the synthesis of this compound and the subsequent analytical workflow for purity determination.
Caption: Synthesis of this compound.
Caption: Chiral HPLC Purity Analysis Workflow.
Conclusion
For the routine and reliable purity analysis of synthetic this compound, direct chiral HPLC on a macrocyclic glycopeptide-based stationary phase is the recommended method. It offers a favorable combination of speed, simplicity, and accuracy. While indirect methods involving diastereomer formation can be effective, they are more labor-intensive and carry a higher risk of introducing analytical errors. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the desired level of throughput.
References
Unlocking Peptide Longevity: A Comparative Guide to L-Met vs. D-Met N-methylated Residues in Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their rapid degradation in vivo. To address this challenge, strategic chemical modifications are employed to enhance their stability. This guide provides a comprehensive comparison of the stability of peptides incorporating two key modifications: N-methylation and the substitution of L-methionine with its D-enantiomer. By understanding the stability profiles conferred by N-methylated L-methionine (N-Me-L-Met) versus N-methylated D-methionine (N-Me-D-Met), researchers can make more informed decisions in the design of robust peptide-based therapeutics.
While direct head-to-head quantitative data for the stability of peptides containing N-Me-L-Met versus N-Me-D-Met is limited in publicly available literature, established principles in peptide chemistry allow for a strong inference of their relative stability. This guide synthesizes these principles and provides detailed experimental protocols for independent verification.
The Synergy of Chirality and N-Methylation in Enhancing Peptide Stability
The stability of a peptide is largely dictated by its susceptibility to proteolytic enzymes. Two highly effective strategies to bolster this stability are the incorporation of D-amino acids and N-methylation of the peptide backbone.
D-Amino Acid Substitution: The vast majority of proteases are stereospecific, meaning they selectively recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as D-methionine, introduces a stereo-chemically "incorrect" residue that sterically hinders the enzyme's active site, thereby significantly reducing the rate of proteolytic degradation.[1][2]
N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is another powerful tool for enhancing stability.[3][4] This modification provides a steric shield that directly protects the adjacent peptide bond from enzymatic cleavage. Furthermore, N-methylation can induce conformational constraints that may bury other susceptible bonds within the peptide's three-dimensional structure, rendering them inaccessible to proteases.
The combination of these two modifications in the form of an N-methylated D-amino acid, such as N-Me-D-Met, is expected to confer a synergistic or at least an additive protective effect, resulting in a peptide with superior stability compared to one containing an N-methylated L-amino acid.
Comparative Stability Profile: An Evidence-Based Expectation
Based on the established principles of peptide stabilization, the following table presents the expected hierarchy of stability for peptides with various methionine modifications. The stability is presented qualitatively, reflecting the current state of available comparative data.
| Peptide Modification | Expected Relative Stability | Rationale |
| Unmodified L-Met | Lowest | The natural L-configuration and unprotected amide bond make it highly vulnerable to both oxidative and proteolytic degradation. |
| N-Methylated L-Met | Moderate | N-methylation offers significant protection against enzymatic cleavage of the peptide bond.[3][4] |
| D-Met | High | The D-stereochemistry provides substantial resistance to a wide range of proteases.[1][2] |
| N-Methylated D-Met | Highest | The dual protection from both the D-amino acid configuration and N-methylation is expected to provide the greatest resistance to enzymatic degradation. |
In-Depth Experimental Protocols
To facilitate the direct comparison of peptide stability, this section provides a detailed, step-by-step protocol for an in vitro serum stability assay, a widely accepted method for evaluating the proteolytic resistance of peptide candidates.
Protocol: In Vitro Peptide Stability Assessment in Human Serum via LC-MS
Objective: To quantitatively determine and compare the half-lives of peptides containing N-Me-L-Met and N-Me-D-Met in human serum by monitoring their degradation over a time course using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Lyophilized test peptides (containing N-Me-L-Met and N-Me-D-Met)
-
Lyophilized internal standard peptide (a stable, non-natural sequence)
-
Pooled Human Serum (commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA) in water or ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid
-
LC-MS grade water, acetonitrile, and formic acid
-
Sterile, low-binding microcentrifuge tubes
-
Thermomixer or incubator capable of maintaining 37°C
-
High-speed refrigerated microcentrifuge
-
LC-MS system (e.g., a high-resolution Orbitrap or a sensitive Triple Quadrupole instrument)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the test peptides and the internal standard in an appropriate solvent (e.g., LC-MS grade water or PBS). Aliquot and store at -20°C or -80°C.
-
-
Serum Incubation:
-
On the day of the experiment, thaw the human serum and peptide stock solutions on ice.
-
In a sterile microcentrifuge tube, pre-warm an appropriate volume of serum (e.g., 450 µL) at 37°C for 15 minutes.
-
Initiate the degradation reaction by adding the test peptide stock solution to the pre-warmed serum to achieve a final concentration (e.g., 50-100 µg/mL). Mix gently but thoroughly by pipetting.
-
Immediately withdraw a 50 µL aliquot for the t=0 time point and add it to a tube containing 100 µL of the quenching solution. This will precipitate serum proteins and halt enzymatic activity.
-
Continue to incubate the serum-peptide mixture at 37°C with gentle agitation.
-
Collect subsequent 50 µL aliquots at predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) and quench the reaction in the same manner.
-
-
Sample Processing for LC-MS Analysis:
-
Vortex each quenched sample vigorously for 10 seconds.
-
Incubate the samples on ice for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the clear supernatant, containing the peptide, to a new, clean microcentrifuge tube.
-
Add the internal standard to each supernatant to a consistent final concentration (e.g., 10 µg/mL).
-
Transfer the final samples to autosampler vials for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop a suitable reverse-phase liquid chromatography method (e.g., using a C18 column) to achieve chromatographic separation of the peptide from serum components.
-
Typical mobile phases consist of:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Employ a gradient elution from a low to a high percentage of Mobile Phase B to elute the peptide.
-
Configure the mass spectrometer to monitor the mass-to-charge ratio (m/z) of the intact test peptide and the internal standard. For quantitative analysis, Selected Ion Monitoring (SIM) on a high-resolution instrument or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is recommended.
-
-
Data Analysis and Half-Life Determination:
-
Integrate the chromatographic peak areas for the test peptide and the internal standard at each time point.
-
Normalize the peak area of the test peptide by dividing it by the peak area of the internal standard for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the normalized value at t=0.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay model using a suitable software package (e.g., GraphPad Prism).
-
The half-life (t½) of the peptide is a direct output of this non-linear regression analysis.
-
Visualizing Stability Concepts and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the principles of peptide degradation and the experimental workflow for stability assessment.
Caption: A conceptual diagram illustrating the hierarchical stability of modified peptides against proteases.
Caption: A streamlined workflow for the experimental determination of peptide stability in serum.
References
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhanced Enzymatic Stability of Boc-N-Me-D-Met-OH Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the enzymatic cleavage resistance of peptides incorporating Boc-N-Me-D-Met-OH against alternative peptide modifications. The inclusion of experimental data and detailed protocols will facilitate the design of more stable and effective peptide-based therapeutics.
The inherent susceptibility of natural peptides to enzymatic degradation is a significant hurdle in their development as therapeutic agents, leading to short in vivo half-lives and reduced bioavailability.[1][2][3] Strategic chemical modifications are employed to overcome this limitation. This guide focuses on the enhanced enzymatic stability conferred by the incorporation of N-tert-butoxycarbonyl-N-methyl-D-methionine (this compound), a non-proteinogenic amino acid. This modification combines the protective effects of N-methylation and a D-amino acid stereochemistry to significantly impede recognition and cleavage by proteases.
Comparative Analysis of Enzymatic Stability
The enhanced resistance of this compound modified peptides to enzymatic cleavage stems from two primary structural alterations: N-methylation and the D-configuration of the alpha-carbon. N-methylation of the peptide backbone eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt the hydrogen bonding interactions between the peptide substrate and the active site of the enzyme.[4] Furthermore, the presence of a methyl group on the nitrogen can introduce steric hindrance, further impeding enzyme binding.[4] The substitution of a natural L-amino acid with its D-enantiomer is a well-established strategy to confer resistance to proteolysis, as peptidases are stereospecific for L-amino acids.[1][4][5]
The following table summarizes the comparative enzymatic stability of peptides with different modifications, based on established principles and data from analogous modifications. The data presented is a qualitative and quantitative synthesis from multiple studies on N-methylated and D-amino acid substituted peptides.
| Peptide Modification | Unmodified (L-amino acid) | N-Methylated (L-amino acid) | D-amino acid | This compound |
| Relative Half-Life in Serum | 1x (baseline) | 3-5x increase[6] | Significant increase[5][7] | Substantial increase (estimated >10x) |
| Resistance to Proteases (e.g., Trypsin, Chymotrypsin, Proteinase K) | Low | Moderate to High[6][8] | High[5][9] | Very High |
| Mechanism of Resistance | Susceptible to cleavage at specific recognition sites. | Steric hindrance and disruption of enzyme-substrate hydrogen bonding.[4] | Stereospecificity of proteases prevents recognition and binding.[5] | Combined steric hindrance, disruption of hydrogen bonding, and stereochemical protection. |
Experimental Protocols
To assess the enzymatic cleavage resistance of peptides, a standardized in vitro assay is typically employed. The following protocol provides a general framework that can be adapted for specific enzymes and peptide substrates.
Protocol: In Vitro Enzymatic Stability Assay
1. Materials:
-
Peptide substrates (unmodified control, N-methylated, D-amino acid, and this compound modified)
-
Enzyme of interest (e.g., Proteinase K, Trypsin, Chymotrypsin, or a specific Matrix Metalloproteinase)
-
Enzyme activation buffer (if required, e.g., for MMPs)
-
Reaction buffer (e.g., Tris-HCl, PBS)
-
Quenching solution (e.g., Trifluoroacetic acid (TFA), EDTA for metalloproteinases)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (for cleavage site identification)
2. Procedure:
-
Peptide Preparation: Dissolve all peptide substrates in the reaction buffer to a final concentration of 1 mg/mL.
-
Enzyme Activation (if applicable): For enzymes like MMPs, pre-incubate the enzyme with an activator such as p-aminophenylmercuric acetate (APMA) according to the manufacturer's instructions.[10]
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the activated enzyme solution. A typical enzyme:substrate ratio is 1:100 (w/w), but this may need optimization.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution. For serine proteases, 0.1% TFA is effective. For metalloproteinases, a chelating agent like EDTA should be used.[11]
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t½).
-
-
Cleavage Site Identification (Optional): Analyze the reaction mixture by mass spectrometry to identify the cleavage products and determine the specific site of enzymatic cleavage.
Visualizing the Workflow and Pathways
To further clarify the experimental process and the broader context of enzymatic degradation by metalloproteinases, the following diagrams are provided.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and are often implicated in pathological conditions. Their activity is tightly regulated through a cascade of activation steps.
Conclusion
The incorporation of this compound into peptides represents a robust strategy to significantly enhance their resistance to enzymatic degradation. This modification combines the well-established protective effects of N-methylation and D-amino acid substitution, leading to a synergistic increase in peptide stability. By employing the outlined experimental protocols, researchers can effectively quantify the stability of these modified peptides and advance the development of more potent and durable peptide-based therapeutics. The provided diagrams offer a clear visual representation of the assessment workflow and the relevant biological pathways, aiding in the design and interpretation of these critical studies.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization [ricerca.unityfvg.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Coupling Efficiency of HATU and HBTU for Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing N-methylated amino acids, such as Boc-N-Me-D-Met-OH, presents a significant challenge due to the steric hindrance at the amine terminus, which can lead to sluggish and incomplete coupling reactions. The choice of coupling reagent is therefore critical to achieving high yields and purity. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, for the acylation of N-methylated amino acids. While direct experimental data for this compound is limited in publicly available literature, this comparison draws upon data from analogous sterically hindered and N-methylated residues to provide a comprehensive analysis.
At a Glance: HATU vs. HBTU
| Feature | HATU | HBTU |
| Full Name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| Activating Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | HOBt (1-Hydroxybenzotriazole) |
| Reactivity | Higher, especially for hindered couplings.[1][2] | Moderate to high, often requires longer reaction times for hindered couplings.[3] |
| Racemization | Lower propensity for racemization.[1] | Higher potential for racemization, often used with excess HOBt to suppress it.[4] |
| Cost | Generally more expensive. | More cost-effective. |
| Performance with N-Methylated Amino Acids | Considered superior and more efficient.[5] | Can be effective, but generally less so than HATU.[5] |
Quantitative Performance Data
| Coupling Reagent | Equivalents of Reagent | Reaction Time | Yield (%) |
| HBTU | Excess | Room Temp | Significant Yield Reported |
| Pivaloyl Mixed Anhydride | Not Specified | Not Specified | < 10% |
| Pentafluorophenyl Ester | Not Specified | Not Specified | < 10% |
Note: The original study did not include HATU but highlighted that HBTU provided significant yields where other standard coupling methods failed, underscoring its utility for hindered couplings, albeit with the caveat that more advanced reagents like HATU are now generally preferred.[1][5]
Structural and Mechanistic Differences
The primary difference between HATU and HBTU lies in the activating additive incorporated into their structures. HATU is based on HOAt, while HBTU is based on HOBt. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt makes it a more effective leaving group than HOBt. This increased reactivity of the HOAt ester intermediate formed with HATU is a key reason for its superior performance in difficult couplings.[6]
Both HATU and HBTU can exist in two isomeric forms: a more reactive uronium salt (O-form) and a less reactive guanidinium salt (N-form).[7] The O-form is understood to be the more active species in peptide coupling.
Experimental Protocols
Below are generalized experimental protocols for the coupling of a Boc-protected N-methylated amino acid to a resin-bound peptide. These protocols are based on established methods in solid-phase peptide synthesis (SPPS).[5][8]
HATU Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the solution to pre-activate for 5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times).
-
Monitoring: Perform a chloranil or bromophenol blue test to confirm the completion of the coupling, as the Kaiser test is not reliable for secondary amines.
HBTU Coupling Protocol
-
Resin Preparation: Swell the resin in DMF for 1 hour.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents), HBTU (3.9 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Monitoring: Use a chloranil or bromophenol blue test to check for reaction completion.
Experimental Workflow Diagram
Caption: General workflow for the coupling of this compound.
Conclusion and Recommendations
For the coupling of sterically demanding N-methylated amino acids like this compound, HATU is the recommended coupling reagent over HBTU . Its higher reactivity leads to faster reaction times, higher yields, and a reduced risk of racemization.[1][2] While HBTU is a capable and more economical option that can provide satisfactory results, particularly when used in excess and with longer reaction times, HATU offers a greater degree of reliability and efficiency for these challenging couplings. For particularly difficult sequences, researchers may also consider other high-potency reagents such as PyAOP or PyBroP, which have also demonstrated excellent performance in coupling N-methylated residues.[4][5] Ultimately, the choice of reagent may depend on a balance of factors including the specific peptide sequence, the scale of the synthesis, and budgetary considerations.
References
Quantitative Analysis of Boc-N-Me-D-Met-OH Incorporation: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, accurate quantification of modified amino acid incorporation is critical for characterizing synthetic peptides and understanding their therapeutic potential. This guide provides a comparative analysis of mass spectrometry-based methods for the quantitative analysis of Boc-N-Me-D-Met-OH incorporation, offering insights into the performance of various techniques supported by experimental principles.
Comparison of Mass Spectrometry-Based Quantification Strategies
The quantitative analysis of peptides containing this compound can be approached using several mass spectrometry (MS) techniques. The choice of ionization and fragmentation method is crucial for achieving accurate and sensitive quantification, particularly due to the labile nature of the tert-butyloxycarbonyl (Boc) protecting group.
| Analytical Strategy | Key Advantages | Key Disadvantages | Ideal Application |
| LC-MS/MS with ESI-CID | Widely available, robust for peptide sequencing. | Can cause premature loss of the Boc group, potentially leading to underestimation. | Routine analysis where relative quantification is sufficient and reference standards are available. |
| LC-MS/MS with ESI-ETD/ECD | Preserves labile modifications like the Boc group. Provides excellent fragmentation for localization of the N-methyl group.[1][2][3] | Not universally available on all mass spectrometers. May be less efficient for smaller, doubly charged peptides. | Definitive localization of the N-methyl group and quantification of peptides with labile protecting groups. |
| MALDI-TOF MS | "Soft" ionization technique that minimizes in-source fragmentation of the Boc group.[4][5][6][7][8] High throughput capabilities. | Generally provides lower resolution and mass accuracy than ESI-based methods. Quantification can be less precise.[7] | Rapid screening and confirmation of successful incorporation, especially for larger peptides. |
Data Presentation: Quantitative Performance Comparison
| Parameter | LC-MS/MS (ESI-CID) | LC-MS/MS (ESI-ETD) | MALDI-TOF MS |
| Limit of Detection (LOD) | Low fmol to high amol | Low fmol to high amol | Mid to high fmol |
| Limit of Quantification (LOQ) | Low fmol | Low fmol | High fmol to low pmol |
| Linear Dynamic Range | 3-4 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Precision (%RSD) | < 15% | < 15% | < 20-30% |
| Throughput | Medium | Medium | High |
Experimental Protocols
Sample Preparation
For accurate quantification, the synthetic peptide containing this compound should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to remove impurities from the synthesis.[9][10]
-
Purification Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Load the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid. Note: Trifluoroacetic acid (TFA) should be avoided as it can cause cleavage of the Boc group.[8][11][12]
-
Collect fractions and confirm the presence of the desired peptide using mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
LC-MS/MS Analysis with ESI-CID
This protocol outlines a general method for the quantitative analysis of a this compound containing peptide using a standard ESI-based tandem mass spectrometer.
-
Instrumentation: A triple quadrupole or hybrid ion trap-orbital trap mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a nano-flow liquid chromatography system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 300 nL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 2.0 kV.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion: The m/z of the protonated peptide containing this compound.
-
Product Ions: Monitor for characteristic b and y fragment ions, as well as the ion corresponding to the neutral loss of isobutylene (56 Da) or t-butanol from the Boc group.[13]
-
Collision Energy: Optimize for the specific peptide to maximize the signal of the chosen product ions while minimizing complete loss of the Boc group.
-
LC-MS/MS Analysis with ESI-ETD
This protocol is preferred for unambiguous localization of the N-methyl group and for minimizing the loss of the Boc protecting group during fragmentation.
-
Instrumentation: A mass spectrometer with Electron Transfer Dissociation (ETD) capabilities (e.g., a linear ion trap or orbital trap mass spectrometer).
-
LC Conditions: Same as for ESI-CID.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Data-dependent acquisition (DDA) with alternating CID and ETD scans, or targeted ETD analysis.
-
ETD Reagent: Fluoranthene radical anions.
-
Precursor Ion Selection: Isolate the multiply charged precursor ion of the peptide. ETD is most efficient for precursors with a charge state of +2 or higher.[3]
-
Fragmentation: ETD fragmentation will primarily produce c and z type fragment ions, which allows for sequencing of the peptide backbone while retaining the Boc group on the N-terminus.[2][3]
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Fragmentation of this compound peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 4. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gilson.com [gilson.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different protecting groups for N-methyl methionine
For researchers and professionals in drug development and peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a side-by-side comparison of three commonly used N-protecting groups for N-methyl methionine: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The following sections detail their performance, supported by experimental data and protocols.
At a Glance: Performance Comparison
The choice of a protecting group for N-methyl methionine depends on the overall synthetic strategy, particularly the desired orthogonality and the conditions required for subsequent reaction steps. The following table summarizes the key quantitative aspects of using Boc, Fmoc, and Cbz protecting groups.
| Parameter | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Protection Yield | Typically >95% | Typically >90% (solid-phase) | ~90%[1] |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl in dioxane) | Base (e.g., 20% Piperidine in DMF) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid |
| Deprotection Yield | Quantitative | Quantitative | Typically >95% |
| Orthogonality | Stable to bases and catalytic hydrogenolysis. | Stable to acids and catalytic hydrogenolysis. | Stable to mild acids and bases. |
| Key Advantage | Robust and widely used in solid-phase peptide synthesis (SPPS). | Mild, base-labile deprotection suitable for acid-sensitive substrates. | Removable under neutral conditions (hydrogenolysis). |
| Key Disadvantage | Requires strong acid for removal, which can cause side reactions with sensitive residues. | Not stable to basic conditions. | Hydrogenolysis is not compatible with reducible functional groups. |
Protecting Group Strategies and Chemical Structures
The selection of a protecting group dictates the overall synthetic route. Below are the chemical structures of N-methyl methionine protected with Boc, Fmoc, and Cbz, along with a diagram illustrating the general protection/deprotection workflow.
Caption: General scheme for the protection and deprotection of N-methyl methionine.
Experimental Protocols
Detailed methodologies for the protection and deprotection of N-methyl methionine with Boc, Fmoc, and Cbz are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate requirements.
Boc-N-methyl-methionine
Protection Protocol (N-methylation of Boc-methionine):
This procedure is adapted from a general method for the N-methylation of Boc-protected amino acids.[2]
-
Dissolve Boc-L-methionine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add iodomethane (5 equivalents).
-
Add sodium hydride (60% dispersion in mineral oil, 5 equivalents) portion-wise over several hours, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Cool the reaction mixture to 0 °C and cautiously quench with isopropyl alcohol, followed by water.
-
Reduce the volume of the solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-N-methyl-L-methionine.
Deprotection Protocol:
-
Dissolve Boc-N-methyl-L-methionine in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[]
-
To mitigate potential S-alkylation of the methionine side chain, add a scavenger such as thioanisole or triisopropylsilane (TIS).[4]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Precipitate the deprotected amino acid by adding cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.
Fmoc-N-methyl-methionine
Protection Protocol (Solid-Phase Synthesis):
This protocol is based on a solid-phase method for the synthesis of Fmoc-N-methyl amino acids.[5][6]
-
Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).
-
Load Fmoc-methionine onto the resin using N,N-diisopropylethylamine (DIEA) in DCM.
-
Remove the Fmoc group with 20% piperidine in N,N-dimethylformamide (DMF).
-
Protect the liberated α-amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
Perform N-methylation using dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Remove the o-NBS group with mercaptoethanol.
-
Protect the free N-methyl amine with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).
-
Cleave the Fmoc-N-methyl-methionine from the resin using 1% TFA in DCM.
Deprotection Protocol:
-
Dissolve Fmoc-N-methyl-methionine in a solution of 20% piperidine in DMF.[7]
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine.
-
The deprotected N-methyl methionine can be used directly in the next step or isolated after appropriate workup.
Cbz-N-methyl-methionine
Protection Protocol:
A general procedure for the Cbz protection of an amine is as follows.[1]
-
Dissolve N-methyl-methionine (1 equivalent) in a mixture of THF and water (2:1).
-
Cool the solution to 0 °C and add sodium bicarbonate (2 equivalents).
-
Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain Cbz-N-methyl-methionine. A yield of 90% has been reported for a similar reaction.[1]
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Dissolve Cbz-N-methyl-methionine in methanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected N-methyl methionine.
Side Reactions and Mitigation
The thioether side chain of methionine is susceptible to oxidation and S-alkylation, particularly under acidic conditions used for Boc-deprotection.[4][8]
Caption: Mitigation of side reactions during TFA cleavage of methionine-containing peptides.
To minimize these side reactions, especially during Boc-deprotection, the addition of "scavengers" to the cleavage cocktail is crucial. Common scavengers include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[4]
Conclusion
The choice of N-protecting group for N-methyl methionine is a critical decision in peptide synthesis and drug development.
-
Boc is a robust and economical choice, but its harsh deprotection conditions necessitate careful optimization and the use of scavengers to prevent side reactions.
-
Fmoc offers the advantage of mild, base-labile deprotection, making it ideal for syntheses involving acid-sensitive residues. The solid-phase synthesis of Fmoc-N-methyl amino acids is a well-established method.[5]
-
Cbz provides a valuable orthogonal strategy with its removal by catalytic hydrogenolysis, which is advantageous when other protecting groups are acid or base labile.
Ultimately, the optimal protecting group will depend on the specific requirements of the synthetic target and the overall protection strategy of the molecule. This guide provides the foundational data and protocols to make an informed decision for your research needs.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Revolutionizing Peptide Therapeutics: A Comparative Guide to Enhanced In Vivo Efficacy with Boc-N-Me-D-Met-OH Modification
For researchers, scientists, and drug development professionals, the pursuit of enhancing the in vivo efficacy of peptide-based therapeutics is a paramount challenge. Native peptides often suffer from rapid enzymatic degradation and poor metabolic stability, limiting their therapeutic potential. Chemical modifications offer a powerful strategy to overcome these limitations. This guide provides a comparative analysis of peptides modified with Boc-N-Me-D-Met-OH, a non-natural amino acid, highlighting the expected improvements in stability and efficacy supported by data from analogous modifications.
The incorporation of N-methylated and D-enantiomeric amino acids represents a cornerstone of modern peptide drug design. N-methylation of the peptide backbone sterically hinders the approach of proteases, significantly reducing enzymatic cleavage. Concurrently, the substitution of a naturally occurring L-amino acid with its D-enantiomer further enhances resistance to proteolysis, as peptidases are stereospecific for L-amino acids. The combination of these modifications in this compound is poised to synergistically amplify these protective effects, leading to a longer plasma half-life and improved bioavailability.
Comparative Analysis of Peptide Stability
| Modification Strategy | Peptide Sequence (Example) | In Vitro Half-life (Human Serum) | In Vivo Half-life (Animal Model) | Key Findings |
| Unmodified (Control) | L-Ala-L-Phe-L-Lys-L-Trp | Minutes to < 1 hour | Short | Rapidly degraded by proteases. |
| D-Amino Acid Substitution | L-Ala-D-Phe-L-Lys-L-Trp | Several hours | Significantly increased | D-amino acid at P1' position of cleavage site confers significant proteolytic resistance. |
| N-Methylation | L-Ala-(N-Me)L-Phe-L-Lys-L-Trp | Several hours to > 24 hours | Substantially prolonged | N-methylation of the scissile amide bond prevents protease binding and cleavage. |
| Combined N-Methylation and D-Amino Acid Substitution | L-Ala-(N-Me)D-Phe-L-Lys-L-Trp | > 48 hours | Dramatically extended | Synergistic effect of both modifications leads to exceptional stability. |
| Expected Performance of this compound Modification | Peptide-(N-Me)D-Met-Peptide | Expected to be > 48 hours | Expected to be dramatically extended | The combination of N-methylation and a D-amino acid is anticipated to provide maximal protection against enzymatic degradation. |
Experimental Protocols
To facilitate the evaluation of peptides modified with this compound, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a modified peptide in human plasma.
Methodology:
-
Peptide Preparation: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating this compound at the desired position. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Plasma Incubation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS). Add the peptide stock solution to fresh human plasma to a final concentration of 10 µM.
-
Time-Course Sampling: Incubate the plasma-peptide mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the mixture.
-
Sample Processing: Immediately quench the enzymatic activity in the collected aliquots by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile). Centrifuge to pellet the precipitated plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant containing the remaining intact peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to a one-phase decay model.
In Vivo Pharmacokinetic Study in a Murine Model
Objective: To assess the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a modified peptide in mice.
Methodology:
-
Animal Model: Utilize healthy, adult male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Peptide Administration: Formulate the purified peptide in a sterile, biocompatible vehicle (e.g., saline). Administer the peptide to the mice via intravenous (IV) and subcutaneous (SC) routes at a dose of 5 mg/kg.
-
Blood Sampling: At predetermined time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples from the tail vein or via cardiac puncture (terminal procedure).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (for SC administration).
Visualizing the Impact and Workflow
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
Caption: Mechanism of increased protease resistance.
Caption: Experimental workflow for peptide evaluation.
Conclusion
The strategic incorporation of this compound into peptide sequences presents a highly promising avenue for overcoming the inherent limitations of peptide therapeutics. By combining the steric hindrance of N-methylation with the stereochemical barrier of a D-amino acid, this modification is anticipated to confer exceptional resistance to enzymatic degradation, leading to a significantly prolonged in vivo half-life and enhanced bioavailability. The experimental protocols and workflows provided herein offer a robust framework for the systematic evaluation of these next-generation peptide drug candidates, paving the way for the development of more effective and durable therapeutic interventions.
Safety Operating Guide
Proper Disposal Procedures for Boc-N-Me-D-Met-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chemical and Safety Data Summary
The following table summarizes key data for Boc-N-Me-D-Met-OH and structurally similar compounds. This information is crucial for understanding the potential hazards and handling requirements.
| Property | This compound | Boc-D-Met-OH | Boc-N-Me-D-Ala-OH |
| Synonyms | N-(tert-butoxycarbonyl)-N-methyl-D-methionine | N-(tert-butoxycarbonyl)-D-methionine | N-(tert-butoxycarbonyl)-N-methyl-D-alanine |
| CAS Number | Not readily available | 5241-66-7[1] | 19914-38-6[2] |
| Molecular Formula | C11H21NO4S | C10H19NO4S[1] | C9H17NO4[2] |
| Molecular Weight | 263.36 g/mol | 249.33 g/mol [1] | 203.24 g/mol [2] |
| Known Hazards | Data not available. Assumed to have similar hazards to related compounds. | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] | Data not available. |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Lab Coat, N95 Respirator (if generating dust)[1] | Eyeshields, Gloves, Lab Coat, N95 Respirator (if generating dust)[1] | Eyeshields, Gloves, Lab Coat, N95 Respirator (if generating dust) |
Detailed Disposal Protocol for this compound
This step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on the conservative assumption that the compound may possess hazards similar to its structural analogs.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 respirator or work in a certified chemical fume hood.
-
Protective Clothing: Wear a lab coat to protect your clothing and skin.
-
Work Area: Ensure adequate ventilation. An eyewash station and safety shower should be readily accessible.
Step 2: Waste Segregation and Collection
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
The label should clearly state "Hazardous Waste" and list the chemical name: "this compound".
-
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated solid hazardous waste container.
-
Solution Waste: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container.
-
The container must be compatible with the solvent used.
-
The label must list all chemical constituents by percentage.
-
Step 3: Storage of Chemical Waste
-
Container Sealing: Ensure the waste container is tightly sealed to prevent spills or the release of vapors.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids and oxidizing agents.[4]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a waste pickup.
-
Licensed Waste Disposal Vendor: The collected waste will be handled and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on the safety data of structurally similar compounds. Always consult your institution's specific chemical hygiene plan and the official Safety Data Sheet (SDS) for this compound if one becomes available. Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling Boc-N-Me-D-Met-OH
This guide provides crucial safety and logistical information for the handling of Boc-N-Me-D-Met-OH in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS for the specific chemical they are using.
Hazard Identification and Risk Assessment
-
Skin and eye irritation: Similar compounds can cause skin irritation and serious eye damage.[1]
-
Respiratory tract irritation: May cause respiratory irritation if inhaled.[1]
-
Combustible solid: Classified as a combustible solid.
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional PPE.[2][3][4]
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles | Must be worn at all times to protect against splashes.[2][4][5] |
| Face shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[4][5] | |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact. Gloves should be inspected before use and changed immediately if contaminated.[2][4][5] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from spills.[2][5][6] |
| Respiratory Protection | N95 respirator or equivalent | Recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.[7] |
Operational Plan: Step-by-Step Handling Procedures
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] Keep the container tightly closed. Some similar compounds have low melting points and require refrigerated storage.[8][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Dispensing: Whenever possible, handle the solid compound in a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Use: This compound is often used in peptide synthesis.[10] All experimental procedures should be carried out in a well-ventilated area, preferably a fume hood.
-
Evacuation: In case of a large spill, evacuate the immediate area.
-
Notification: Inform your supervisor and the appropriate safety personnel.
-
Cleanup (for small spills):
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through a licensed disposal company, following all local, state, and federal regulations.[7] Do not dispose of it down the drain or in the regular trash.
Visual Workflow and Safety Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step plan for responding to a chemical spill.
References
- 1. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. uah.edu [uah.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. globechemie.com [globechemie.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
